(+)-Menthofuran

Catalog No.
S584990
CAS No.
17957-94-7
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Menthofuran

CAS Number

17957-94-7

Product Name

(+)-Menthofuran

IUPAC Name

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

YGWKXXYGDYYFJU-SSDOTTSWSA-N

SMILES

Array

Canonical SMILES

CC1CCC2=C(C1)OC=C2C

Isomeric SMILES

C[C@@H]1CCC2=C(C1)OC=C2C

The exact mass of the compound (+)-Menthofuran is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of menthofuran in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Menthofuran biosynthesis in Mentha species

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway and Key Enzymes

The biosynthesis of (+)-menthofuran is a branch of the larger menthol biosynthetic pathway in peppermint. The process is localized to the glandular trichomes of aerial plant parts [1]. The pathway begins with universal monoterpene precursors and proceeds through a series of enzymatic steps [2].

G IPP_DMAPP IPP / DMAPP GPPS GPPS IPP_DMAPP->GPPS GeranylDP Geranyl Diphosphate GPPS->GeranylDP Limonene (-)-Limonene GeranylDP->Limonene Pulegone (+)-Pulegone Limonene->Pulegone Multiple Steps L3H Limonene-3-Hydroxylase (L3H) MFS Menthofuran Synthase (MFS) Pulegone->MFS PR Pulegone Reductase (PR) Pulegone->PR Menthofuran This compound MFS->Menthofuran Menthone (-)-Menthone PR->Menthone Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

The this compound Biosynthetic Branch Point. The diagram illustrates how (+)-pulegone serves as a central branch point, channeled either toward menthofuran by MFS or toward menthol by PR [3] [4] [2].

The metabolic fate of the central intermediate (+)-pulegone is the critical branch point, controlled by the interplay of two key enzymes [3] [4]:

  • Menthofuran Synthase (MFS): This enzyme diverts (+)-pulegone away from menthol production by oxidizing it to form This compound. The control of MFS resides primarily at the level of transcription [3] [4].
  • Pulegone Reductase (PR): This competing enzyme reduces (+)-pulegone to (-)-menthone, which proceeds to (-)-menthol. The transcription of the pr gene is negatively regulated by menthofuran levels, creating a feedback loop [3] [4].

Regulatory Mechanisms

The pathway is subject to a sophisticated multi-layered regulatory system that determines oil composition.

Transcriptional Feedback Regulation

A key finding is that this compound itself acts as a regulator of its own biosynthesis through a feedback mechanism [3] [4].

G MFS_gene mfs Gene MFS_enzyme MFS Enzyme MFS_gene->MFS_enzyme Transcription Menthofuran This compound MFS_enzyme->Menthofuran Oxidation Pulegone (+)-Pulegone Pulegone->Menthofuran MFS Menthone (-)-Menthone Pulegone->Menthone PR PR_gene pr Gene Menthofuran->PR_gene Down-regulates Transcript Level PR_enzyme PR Enzyme PR_gene->PR_enzyme Transcription

The Menthofuran-PR Feedback Loop. This compound down-regulates the transcript levels of the *pr gene, reducing flux toward menthone and menthol, and thereby making more pulegone available for its own production [3] [4].*

Environmental and Phytohormonal Influence

Environmental stresses and plant hormones significantly influence the pathway, often leading to increased menthofuran accumulation, which is why it is considered a "stress metabolite" [5].

  • Stress Factors: Sub-optimal conditions such as high temperatures, limited moisture, and nutrient deficiencies promote the accumulation of menthofuran and pulegone [4] [5].
  • Phytohormonal Elicitors: Recent research shows that specific phytohormones can be used to strategically manipulate the pathway [1]:
    • Methyl Jasmonate (MJ) and Salicylic Acid (SA): These are the most effective elicitors for improving oil quality. They significantly upregulate MhMYB1, MhMYB2, pr, and *mdh, while downregulating *mfs. The net result is a substantial increase in menthol and menthone, and a reduction in menthofuran [1].
    • Abscisic Acid (ABA): Generally reduces menthol content [1].
    • Gibberellic Acid (GA): Shows a limited impact on metabolite levels [1].

The table below summarizes the specific effects of different phytohormone treatments at a concentration of 0.4 mM on key pathway transcripts and metabolites, based on recent research [1].

Phytohormone Effect on pr & mdh Expression Effect on mfs Expression Effect on Menthol/Menthone Effect on Menthofuran
Methyl Jasmonate (MJ) Significant Upregulation Downregulation Significant Enhancement Reduced Accumulation
Salicylic Acid (SA) Significant Upregulation Downregulation Significant Enhancement Reduced Accumulation
Abscisic Acid (ABA) Not Specified Not Specified Reduced Content Not Specified
Gibberellic Acid (GA) Limited Impact Limited Impact Limited Impact Limited Impact

Genetic and Metabolic Engineering Strategies

The deep understanding of the pathway has enabled several biotechnological approaches to improve peppermint essential oil quality by reducing menthofuran content.

Strategy Target Gene/Process Molecular Approach Key Outcome on Oil Composition

| MFS Downregulation [4] [5] | Menthofuran Synthase (mfs) | Antisense RNA, Cosuppression | Reduced this compound Reduced (+)-Pulegone Increased (-)-Menthol | | Transcription Factor Manipulation [1] | MhMYB1, MhMYB2 | Phytohormonal Elicitation (e.g., MJ, SA) | Upregulates pr & mdh Enhanced Menthol Reduced Menthofuran | | Upstream Pathway Enhancement [5] [2] | DXR, GPPS | Overexpression | Increased overall oil yield (requires balanced engineering to avoid favoring menthofuran) | | L3H Gene Silencing [5] | Limonene-3-Hydroxylase (L3H) | RNA Interference | Blocks menthol pathway High limonene, low menthol Not suitable for menthol production |

Key Experimental Protocols

The following are core methodologies used to study the menthofuran biosynthetic pathway and its regulation.

Genetic Transformation of Peppermint

This protocol is used to create transgenic plants that overexpress or suppress target genes like mfs [4].

  • Vector Construction: The cDNA of mfs is cloned into a binary vector (e.g., pGAdekG/Nib.L) between the CaMV 35S promoter and the nopaline synthase terminator.
  • Agrobacterium-Mediated Transformation: The constructed vector is introduced into Agrobacterium tumefaciens (e.g., strain EHA105) via electroporation.
  • Plant Tissue Infection & Regeneration: Peppermint leaf disks are infected with the transformed Agrobacterium. Transgenic plants are then regenerated on selective media containing antibiotics [4].
Analysis of Gene Expression

Transcript levels for genes of interest (e.g., mfs, pr) are typically measured using Northern blot analysis or quantitative real-time PCR (qRT-PCR) [4] [1].

  • RNA Isolation: Total RNA is extracted from plant tissue (e.g., ~100 mg of immature leaves ground in liquid nitrogen).
  • Blotting or cDNA Synthesis: For Northern blot, RNA is separated on a gel, blotted, and probed with ³²P-labeled DNA probes. For qRT-PCR, high-quality RNA is first reverse-transcribed into cDNA.
  • Quantification: Signal intensities are quantified by densitometry (Northern) or cycle threshold (Ct) values (qRT-PCR). Data is standardized using housekeeping genes like ubiquitin or ACT [4] [1].
Essential Oil Analysis and Metabolite Profiling

This is used to determine the yield and composition of the essential oil [4].

  • Oil Isolation: Essential oil is isolated from leaf samples (e.g., 5 g) via simultaneous steam distillation–pentane extraction, often with an internal standard like (+)-camphor.
  • Component Separation and Identification: The extracted oil is analyzed by capillary Gas Chromatography (GC). Components are identified by comparison with authentic standards and confirmed by GC-Mass Spectrometry (GC-MS) [4] [1].
Menthofuran Feeding Experiments

These experiments are used to study the effect of menthofuran on pathway gene expression [4].

  • Stem Feeding: Cut peppermint shoots are placed in a saturated aqueous solution of this compound.
  • Foliar Application: Plants are sprayed with an aqueous solution containing menthofuran (e.g., 0-50 μM) and 0.1% Tween 20.
  • Harvest and Analysis: After a set period (e.g., 18 hours with stem feeding, or after multiple sprays), immature leaves are harvested. The effect on transcript levels is analyzed via the methods in Protocol 2 [4].
Enzyme Activity Assays

These assays measure the catalytic activity of biosynthetic enzymes like PR [4].

  • Enzyme Preparation: Soluble and microsomal protein fractions are prepared from peppermint leaf extracts.
  • In Vitro Assay: The PR assay mixture includes the enzyme preparation, NADPH, and the substrate (+)-pulegone. For inhibition studies, this compound is added to the mixture before the substrate.
  • Activity Measurement: PR activity is determined by monitoring the NADPH-dependent reduction of pulegone to menthone [4].

Conclusion and Research Implications

The biosynthesis of this compound is a finely tuned process, serving as a key determinant of peppermint oil quality. The pivotal discovery of its self-regulatory feedback loop, where menthofuran down-regulates the competing pulegone reductase gene, reveals a sophisticated metabolic control system [3] [4].

From an application standpoint, reducing menthofuran levels is a primary goal for crop improvement. The most successful strategy to date has been the transgenic down-regulation of *mfs*, which simultaneously lowers levels of both menthofuran and pulegone, resulting in a higher proportion of desirable menthol [4] [5]. More recently, the use of phytohormonal elicitors like Methyl Jasmonate has emerged as a powerful non-transgenic method to achieve similar improvements by manipulating the plant's own transcriptional networks [1].

Despite these advances, the physiological rationale for this complex regulation—why the plant produces a compound that appears to be a toxic side product—remains an open and intriguing question for future research [3] [4].

References

Technical Analysis of Menthofuran Synthase: A Cytochrome P450 Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Menthofuran synthase (MFS) represents a fascinating cytochrome P450 monooxygenase (CYP71A32) that catalyzes a critical branch point reaction in monoterpene metabolism in mint species (Mentha). This enzyme converts the central intermediate (+)-pulegone to (+)-menthofuran through a unique 9-hydroxylation mechanism followed by spontaneous cyclization and dehydration. [1] [2] The characterization of this enzyme has significant implications for both essential oil engineering and understanding molecular toxicology, as menthofuran itself represents a potent hepatotoxin and mechanism-based inactivator of human drug-metabolizing enzymes, particularly CYP2A6. [3] [4]

Recent research has elucidated not only the fundamental biochemical properties of menthofuran synthase but also its regulatory functions within the broader metabolic network. Menthofuran itself acts as a signaling molecule that influences transcription of competing pathway enzymes, creating a complex feedback mechanism that determines essential oil composition. [5] This technical analysis comprehensively examines the enzyme's mechanism, experimental characterization, and applications based on current research findings.

Enzyme Identification and Fundamental Characteristics

Structural and Molecular Properties

Menthofuran synthase has been identified as a cytochrome P450 monooxygenase (CYP71A32) through functional cloning and expression studies. [1] The enzyme possesses all characteristic features of heme-thiolate P450 proteins:

  • Molecular weight: Approximately 55,360 Da
  • Amino acid residues: 493
  • Gene sequence: 1479 nucleotides in full-length cDNA
  • Sequence identity: ~35% with (+)-limonene-3-hydroxylase from mint
  • Cofactor requirement: NADPH and molecular oxygen [1]

The systematic name for this enzyme is (+)-pulegone,NADPH:oxygen oxidoreductase (9-hydroxylating), clearly defining its catalytic function within the P450 superfamily. [2]

Catalytic Reaction and Mechanism

Menthofuran synthase catalyzes the following chemical transformation:

[2]

The reaction proceeds through a multi-step mechanism beginning with hydroxylation at the C-9 position (syn-methyl group) of (+)-pulegone, followed by spontaneous intramolecular cyclization to form a hemiketal intermediate, and subsequent dehydration to yield the furan ring structure of menthofuran. [1] This transformation represents a fascinating example of how P450 enzymes can catalyze complex molecular rearrangements beyond simple hydroxylation.

Biosynthetic Context and Metabolic Significance

Metabolic Pathway Positioning

Menthofuran synthase occupies a critical branch point in peppermint essential oil biosynthesis, directing flux away from the menthol production pathway toward menthofuran formation:

  • Primary pathway: Geranyl diphosphate → (-)-limonene → (-)-trans-isopiperitenol → (+)-pulegone
  • Branch point: At (+)-pulegone, the metabolite can either be reduced to (-)-menthone by pulegone reductase (PR) or oxidized to (+)-menthofuran by MFS
  • End products: The relative activities of PR and MFS determine the balance between desirable menthol and undesirable menthofuran in the essential oil [5]

This branch point is strategically significant for essential oil quality, as superior peppermint oils contain high menthol, moderate menthone, and low pulegone and menthofuran levels. [5]

Regulatory Feedback Mechanism

Research has revealed a sophisticated feedback regulation system in which menthofuran itself influences the competing metabolic branch:

  • Transcription-level control: Menthofuran selectively decreases pulegone reductase (PR) transcript levels in immature leaves
  • Activity impact: Reduced PR transcription leads to decreased reductase activity and consequently increased pulegone availability
  • No direct inhibition: Menthofuran does not directly inhibit PR enzyme activity, indicating the effect is exclusively at the transcriptional level [5]

This regulatory mechanism explains observations where transgenic down-regulation of MFS resulted in decreased levels of both menthofuran and pulegone, rather than the expected increase in pulegone that would be predicted from simple competitive kinetics. [5]

Table 1: Metabolic Engineering Approaches for Menthofuran Synthase

Approach Genetic Construct Effect on Menthofuran Effect on Oil Yield Reference
Antisense MFS CaMV 35S::antisense MFS cDNA >50% reduction No significant change [6]
Sense overexpression CaMV 35S::sense MFS cDNA Significant increase No significant change [5]
Cosuppression CaMV 35S::sense MFS cDNA Variable reduction No significant change [5]

Experimental Characterization Methodologies

Enzyme Activity Assays

Microsomal preparations from oil gland secretory cells of Mentha pulegium have been successfully used to characterize MFS activity:

  • Tissue source: High this compound-producing chemotype of Mentha pulegium
  • Reaction conditions: Incubation with 1 mM (+)-pulegone, 1 mM NADPH in 0.1 M potassium phosphate buffer (pH 7.5)
  • Temperature: 30°C with continuous shaking
  • Reaction termination: Extraction with pentane or hexane
  • Analysis: GC-MS for product identification and quantification [1]

The functional expression of MFS in heterologous systems has been crucial for its characterization:

  • Expression hosts: Saccharomyces cerevisiae and Escherichia coli
  • Vector systems: Yeast expression vectors with galactose-inducible promoters for S. cerevisiae; pCWori+ vectors for E. coli expression
  • Verification: Spectral P450 characterization confirms proper heme incorporation and folding [1]
Metabolic Engineering Protocols

Peppermint transformation has been successfully achieved using Agrobacterium tumefaciens-mediated gene transfer:

  • Vector: pGAdekG/NIb.L derived from pGA482
  • Promoter: CaMV tandem 35S with duplicated enhancer
  • Strain: A. tumefaciens EHA105
  • Selection: Kanamycin resistance marker
  • Explants: Peppermint leaf disks infected with Agrobacterium suspension [5] [6]

Transgenic plants with modified MFS expression (both sense and antisense orientations) showed normal morphology and growth habit but significantly altered essential oil composition, demonstrating the specific effect of MFS manipulation. [6]

Table 2: Kinetic Parameters of Menthofuran Synthase and Related Enzymes

Enzyme Substrate Km (μM) Vmax (nmol/min/nmol P450) Ki (μM) kinact (min⁻¹)
Menthofuran synthase (+)-pulegone Not determined Not determined Not determined Not determined
CYP2A6 (human) Menthofuran Not determined Not determined 0.84-2.5 0.22-0.25
Pulegone reductase (+)-pulegone Not determined Not determined Not determined Not determined

Technical Applications and Implications

Metabolic Engineering for Essential Oil Improvement

The manipulation of menthofuran synthase expression represents a successful case of metabolic engineering for plant natural product improvement:

  • Quality enhancement: Antisense suppression of MFS reduces menthofuran content by over 50% in both unstressed and stressed growth conditions
  • Stability: Transgenic lines maintain improved oil composition across different environmental conditions
  • Yield maintenance: Essential oil yield remains unchanged despite compositional alterations [6]

These improvements have significant commercial implications, as menthofuran contributes undesirable flavors to peppermint oil and promotes discoloration during storage. [6] Environmental stresses such as high temperature, drought, and low light intensity typically increase menthofuran content in wild-type plants, making the transgenic approach particularly valuable for maintaining consistent oil quality under suboptimal growth conditions. [6]

Toxicological and Pharmacological Implications

Beyond its biosynthetic role, menthofuran itself has significant toxicological properties:

  • Hepatotoxicity: Menthofuran is metabolically activated to chemically reactive intermediates that cause liver damage
  • Enzyme inhibition: Acts as a potent mechanism-based inactivator of human CYP2A6
  • Inactivation kinetics: Characterized by Ki of 0.84-2.5 μM and kinact of 0.22-0.25 min⁻¹
  • Specificity: Shows selective inactivation of CYP2A6 without affecting CYP1A2, CYP2D6, CYP2E1, or CYP3A4 [3] [4]

The mechanism-based inactivation of CYP2A6 by menthofuran involves formation of reactive metabolite adducts with the enzyme, as demonstrated using antibodies to metallothionein conjugates. These adducts form specifically in the presence of NADPH-P450 reductase and NADPH, confirming the catalytic origin of the inactivation process. [4]

Visualization of Biosynthetic Pathway and Regulation

G compound Geranyl Diphosphate limonene (-)-Limonene compound->limonene Limonene Synthase isopiperitenol (-)-trans-Isopiperitenol limonene->isopiperitenol P450 Hydroxylase pulegone (+)-Pulegone (Branch Point) isopiperitenol->pulegone Dehydrogenase/Isomerase menthone (-)-Menthone pulegone->menthone Pulegone Reductase menthofuran This compound pulegone->menthofuran Menthofuran Synthase menthol (-)-Menthol menthone->menthol Menthone Reductase feedback Feedback Regulation ↓ PR transcription menthofuran->feedback PR_enzyme Pulegone Reductase (PR) PR_enzyme->menthone MFS_enzyme Menthofuran Synthase (MFS) CYP71A32 MFS_enzyme->menthofuran feedback->PR_enzyme Decreases

This diagram illustrates the metabolic context of menthofuran synthase, highlighting its role as a branch point enzyme that competes with pulegone reductase for the common substrate (+)-pulegone. The critical feedback regulation mechanism is shown, where menthofuran decreases transcription of the competing pulegone reductase gene. [5]

Conclusion and Research Directions

Menthofuran synthase represents a compelling case study in plant specialized metabolism with significant implications for both biotechnology and toxicology. The enzyme's characterization as a cytochrome P450 monooxygenase has enabled metabolic engineering approaches that successfully improve peppermint essential oil quality by reducing undesirable menthofuran content. [1] [6]

Future research directions should focus on:

  • Structural characterization of MFS to understand its precise catalytic mechanism
  • Regulatory networks controlling MFS expression in response to environmental stimuli
  • Extended toxicological studies on menthofuran metabolites and their effects on human drug-metabolizing enzymes
  • Engineering approaches combining MFS manipulation with other pathway modifications for comprehensive essential oil improvement

References

natural source of (+)-menthofuran peppermint oil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Natural Occurrence

(+)-Menthofuran is an organic compound found in various mint species' essential oils, particularly Mentha × piperita (peppermint) and Mentha pulegium (pennyroyal) [1] [2]. It is a monoterpenoid and a key oxidative metabolite of (+)-pulegone [1] [3].

The table below summarizes its core chemical and physical properties:

Property Description / Value
IUPAC Name 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [2]
Chemical Formula C10H14O [2]
Molecular Weight 150.22 g·mol⁻¹ [2] [4]
CAS Registry Number 494-90-6 [5] [4]
Boiling Point 208 °C (approx. 204–206 °C also reported) [2] [4]
Physical Description Colorless to pale yellow liquid [4]
Odor Profile Strong, fresh, herbal, and minty [4]
Solubility Freely soluble in alcohol; slightly soluble in chloroform, ethyl acetate, and methanol [4]
Flash Point 86 °C [2]

In peppermint oil, the typical concentration of menthofuran ranges from 1% to 9%, influenced by plant genetics, environmental conditions, and processing methods [1] [6]. Its level is a critical determinant of essential oil quality.

Biosynthesis and Metabolic Regulation

This compound is a branch-point metabolite in the biosynthetic pathway of (-)-menthol. The following diagram illustrates this pathway and the key regulatory mechanism involving menthofuran.

G GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Pulegone (+)-Pulegone Limonene->Pulegone Multiple Enzymatic Steps Pulegone->Pulegone Accumulates Menthofuran This compound Pulegone->Menthofuran MFS (Oxidation) Menthone (-)-Menthone Pulegone->Menthone PR (Reduction) PR PR Menthofuran->PR Down-regulates pr transcript Menthol (-)-Menthol Menthone->Menthol MR

Simplified biosynthetic pathway of (-)-menthol from GPP in peppermint, highlighting the branch point at (+)-pulegone and the feedback regulation by this compound (MFS: Menthofuran Synthase; PR: Pulegone Reductase; MR: Menthone Reductase).

The conversion of (+)-pulegone to this compound is catalyzed by the cytochrome P450-dependent enzyme, menthofuran synthase (MFS) [2] [6]. The metabolic fate of pulegone is regulated transcriptionally. Research shows that this compound itself plays a role in this regulation by down-regulating the transcription of the pulegone reductase (PR) gene [6]. This feedback mechanism explains why stressful environmental conditions often lead to concurrent increases in both pulegone and menthofuran in the essential oil [6] [7].

Analytical Methods and Experimental Protocols

Accurate quantification of menthofuran is essential for quality control and research. The established methodology involves extraction followed by gas chromatographic analysis.

Detailed Protocol for Essential Oil Analysis [6] [8]
  • Sample Preparation: Harvest aerial parts of the peppermint plant, typically during flowering. For essential oil isolation, dried leaves can be used.
  • Essential Oil Extraction:
    • Employ simultaneous steam distillation–pentane extraction.
    • A typical sample size is 5 grams of plant material.
    • Use a known quantity of an internal standard (e.g., (+)-camphor) added to the extraction apparatus to enable accurate quantification.
  • Gas Chromatography (GC) Analysis:
    • Instrument: Capillary Gas Chromatograph.
    • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for component identification.
    • Procedure: Inject an aliquot of the distilled pentane extract. Identify this compound by comparing its retention time with an authentic standard and confirm via GC-MS.
  • Quantification:
    • The concentration of menthofuran is calculated based on the response factor relative to the internal standard.
    • Results are expressed as a percentage of the total essential oil composition.

The table below summarizes key experimental approaches from the literature:

Experimental Objective Core Methodology Key Findings / Outcome
Modifying Oil Composition [6] Genetic transformation of peppermint to overexpress or cosuppress the mfs gene. Cosuppression led to transgenic plants with <50% of the menthofuran content of wild-type plants, demonstrating transcriptional control over MFS.
Elucidating Metabolic Regulation [6] Stem-feeding and foliar application of this compound to peppermint shoots, followed by Northern blot analysis of pr transcript levels. Treatment with this compound selectively decreased pr transcript levels in immature leaves, identifying the mechanism for reduced pulegone reductase activity.
Studying Hepatotoxicity [2] In vitro incubation of menthofuran with cytochrome P450 enzymes and human liver microsomes, monitoring for reactive intermediates. Menthofuran is metabolically activated by CYPs (particularly CYP2A6) to reactive γ-ketoaldehyde intermediates, which can bind to cellular proteins and cause toxicity.

Toxicological and Regulatory Considerations

For drug development professionals, understanding the toxicology of menthofuran is paramount.

  • Hepatotoxicity: Menthofuran is a known hepatotoxin and is believed to be the primary toxic agent in pennyroyal oil poisoning [2]. Its toxicity is not direct but arises from bioactivation by cytochrome P450 enzymes (notably CYP2A6) into chemically reactive intermediates, such as a γ-ketoenal [2] [3]. These electrophilic species can deplete hepatic glutathione and form covalent adducts with cellular proteins, leading to liver damage [2].
  • Inhibition of CYP Enzymes: Menthofuran is also a potent, mechanism-based inactivator of human CYP2A6, which can have implications for drug-drug interactions [2].
  • Regulatory Status: While peppermint oil is widely used in food and flavorings, its quality is assessed based on the levels of certain components. The reduction of menthofuran (and pulegone) is a commercial priority for improving essential oil quality and safety profile [6] [7].

Key Takeaways for Professionals

  • Quality Marker: The level of this compound is a critical quality parameter for peppermint oil, with lower levels generally indicating higher quality and better stability.
  • Metabolic Link: It is an oxidative metabolite and detoxification product of pulegone, another compound of toxicological concern.
  • Regulation Potential: Metabolic engineering and controlled cultivation present viable strategies to reduce menthofuran levels in peppermint oil for enhanced safety and commercial value [6] [7].
  • Safety First: Due to its documented hepatotoxic potential, the concentration of menthofuran in any botanically-derived pharmaceutical preparation should be carefully monitored and controlled.

References

Technical Guide to (R)-(+)-Menthofuran: Natural Occurrence, Biosynthesis, and Analytical Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence and Quantitative Composition

(R)-(+)-Menthofuran is a specialized aromatic monoterpenoid predominantly found in various plant species from the Lamiaceae family, particularly within the Mentha (mint) genus [1] [2]. Its presence, though often as a minor component, is critical to the flavor profile and biological activity of essential oils.

The table below summarizes its occurrence in specific plant species and their documented essential oil compositions:

Plant Source Location Part Analyzed Reported Content of (R)-(+)-Menthofuran Key Co-Occurring Compounds
Mentha piperita (Peppermint) Atlas Median, Meknes, Morocco Leaves 3.01% of total oil [3] Menthone (29.01%), Menthol (5.58%), Menthyl Acetate (3.34%), Pulegone (1.12%) [3]
Mentha pulegium (Pennyroyal) Ouezzane, Northwest Morocco Aerial Parts Not Quantified (Present as a constituent) [4] Pulegone (41.0%), Menthone (21.2%) [4]
Various Mentha species & Herbs/Spices N/A N/A Constituent (Biomarker) [2] N/A

Biosynthetic Origin and Metabolic Pathway

(R)-(+)-Menthofuran is a specialized metabolite biosynthesized from its immediate precursor, (+)-pulegone [5] [1]. The reaction is catalyzed by a specific cytochrome P450 monooxygenase enzyme, (+)-Menthofuran Synthase (MFS) [6].

The following diagram illustrates the biosynthetic pathway of (R)-(+)-Menthofuran and its metabolic relationship with other key monoterpenes in mint:

fascia compound compound enzyme enzyme Geranyl Diphosphate Geranyl Diphosphate (-)-Limonene (-)-Limonene Geranyl Diphosphate->(-)-Limonene Cyclization (-)-trans-Isopiperitenol (-)-trans-Isopiperitenol (-)-Limonene->(-)-trans-Isopiperitenol P450 Hydroxylase (+)-Pulegone (+)-Pulegone (-)-trans-Isopiperitenol->(+)-Pulegone Multiple Steps (R)-(+)-Menthofuran (R)-(+)-Menthofuran (+)-Pulegone->(R)-(+)-Menthofuran Oxidation (-)-Menthone (-)-Menthone (+)-Pulegone->(-)-Menthone Reduction pr transcript pr transcript (R)-(+)-Menthofuran->pr transcript Down-regulates (-)-Menthol (-)-Menthol (-)-Menthone->(-)-Menthol Reduction Pulegone Reductase (PR) Pulegone Reductase (PR) Menthofuran Synthase (MFS) Menthofuran Synthase (MFS) Menthofuran Synthase (MFS)->(R)-(+)-Menthofuran Catalyzes pr transcript->Pulegone Reductase (PR) Produces

Regulatory feedback loop in menthofuran biosynthesis

A key regulatory mechanism exists where the product, (R)-(+)-Menthofuran, influences its own production through a negative feedback loop. It down-regulates the transcription or stability of the mRNA (pr transcript) encoding the competing branch-point enzyme, Pulegone Reductase (PR) [5]. This reduction in PR enzyme levels decreases the flux of (+)-pulegone toward (-)-menthone, thereby making more precursor available for conversion to menthofuran [5].

Detailed Experimental Protocols

Protocol 1: Essential Oil Extraction and GC-MS Analysis for Compound Profiling

This protocol is adapted from methods used in recent studies to identify and quantify (R)-(+)-Menthofuran in plant material [4] [3].

  • Objective: To extract volatile oils from plant material and qualitatively and quantitatively analyze the chemical composition, including (R)-(+)-Menthofuran.
  • Materials and Reagents:
    • Plant Material: Dried aerial parts of Mentha species (e.g., M. piperita, M. pulegium).
    • Extraction Apparatus: Clevenger-type hydrodistillation apparatus.
    • Dehydrating Agent: Anhydrous sodium sulfate (Na₂SO₄).
    • GC-MS System: Gas Chromatograph coupled with a Mass Spectrometer.
    • GC Column: e.g., HP-5MS or equivalent non-polar capillary column.
    • Reference Standards: Pure (R)-(+)-Menthofuran, Pulegone, Menthone for calibration.
  • Procedure:
    • Hydrodistillation: Coarsely grind 100 g of dried plant material. Place it in a 2L round-bottom flask with 1L of deionized water. Perform hydrodistillation using a Clevenger apparatus for 3 hours according to the European Pharmacopoeia. The essential oil will collect in the graduated arm.
    • Oil Recovery and Dehydration: Separate the essential oil from the water. Dry the oil over anhydrous sodium sulfate to remove traces of water. Filter and store the clarified essential oil at 4°C until analysis.
    • GC-MS Analysis:
      • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
      • GC Conditions: Use helium as the carrier gas. Employ a temperature program: start at 60°C (hold for 1 min), ramp to 180°C at 3°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
      • MS Conditions: Ion source temperature should be 230°C, with electron impact ionization energy of 70 eV, and a mass scan range of 40-500 m/z.
    • Compound Identification: Identify (R)-(+)-Menthofuran by:
      • Comparing its retention time with an authentic standard.
      • Comparing its mass spectrum with databases (e.g., NIST, Adams libraries) [4].
    • Quantification: Use calibration curves constructed from the peak areas of the authentic (R)-(+)-Menthofuran standard for accurate quantification.
Protocol 2: Investigating Transcriptional Regulation via Menthofuran Feeding

This protocol is based on a seminal study that elucidated the feedback regulation of menthofuran on its biosynthetic pathway [5].

  • Objective: To demonstrate that exogenous (R)-(+)-Menthofuran down-regulates the transcription of the pr gene.
  • Materials and Reagents:
    • Plant Material: Cuttings (~10 cm shoots) of peppermint.
    • Treatment Solution: A saturated aqueous solution of (R)-(+)-Menthofuran. A control treatment with water only is required.
    • RNA Isolation Kit: For plant tissues.
    • Materials for Northern Blot: Equipment and reagents for gel electrophoresis, blotting, and hybridization.
    • Labeled DNA Probe: A ³²P-labeled cDNA probe specific for the pr gene.
  • Procedure:
    • Plant Treatment: Place the cut ends of peppermint shoots in either the menthofuran solution or water (control). Refresh the solution after 6 and 12 hours.
    • Tissue Harvesting: After 18 hours of total treatment, excise immature leaves (<2 cm long) from the shoots.
    • RNA Isolation: Extract total RNA from the harvested leaf tissues using a standard protocol or commercial kit.
    • Northern Blot Analysis:
      • Separate the RNA samples by denaturing gel electrophoresis.
      • Transfer the RNA to a nitrocellulose or nylon membrane.
      • Hybridize the blot with the ³²P-labeled pr cDNA probe.
      • Wash the blot and expose it to a phosphorimager screen or X-ray film to visualize the pr transcript signal.
    • Data Analysis: Compare the intensity of the pr transcript signal between the menthofuran-treated and control samples. A significant reduction in signal intensity in the treated sample indicates transcriptional down-regulation.

Biological and Toxicological Significance

The biological relevance of (R)-(+)-Menthofuran is dual-faceted, encompassing both ecosystem roles and significant mammalian toxicity.

  • Bioactivity in Source Plants: Essential oils rich in (R)-(+)-Menthofuran and its precursors (pulegone, menthone) exhibit notable antibacterial activity against pathogens like Staphylococcus aureus and *Listeria monocytogenes [4]. These compounds also show promising in vitro inhibitory effects on enzymes like α-amylase and α-glucosidase (antidiabetic potential) and tyrosinase (dermatoprotective potential) [4].
  • Toxicity in Mammals: (R)-(+)-Menthofuran is identified as the primary toxin in pennyroyal oil [1]. Upon ingestion, it is metabolically activated by cytochrome P450 enzymes (notably CYP2A6) in the liver into reactive intermediates [1]. These intermediates can deplete hepatic glutathione and cause oxidative damage, leading to severe hepatotoxicity that can be fatal [1].

References

stereochemistry and configuration of (+)-menthofuran

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemical Identity and Biosynthesis

The core information on the stereochemistry and formation of (+)-menthofuran is summarized in the table below:

Aspect Description
IUPAC Name 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [1]
Enantiomeric Form This compound [2] [3]
Molecular Formula C10H14O [1]
Molecular Weight 150.221 g·mol−1 [1]
Biosynthetic Precursor (+)-Pulegone [2] [3]
Biosynthetic Enzyme Menthofuran Synthase (MFS) [2] [1] [3]

The biosynthesis of this compound is a defined segment of the larger peppermint essential oil pathway. The following diagram illustrates its position and relationship to key intermediates like (+)-pulegone and the final product, (-)-menthol.

Limonene Limonene Pulegone Pulegone Limonene->Pulegone Multiple Enzymatic Steps Menthofuran Menthofuran Pulegone->Menthofuran Menthofuran Synthase (MFS) Menthone Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthol Menthol Menthone->Menthol Menthone Reductase (MR)

Biosynthetic pathway of this compound from (+)-pulegone.

Regulatory Role & Experimental Evidence

Research indicates that this compound is not merely a side product but plays a active regulatory role in its own biosynthesis:

  • Transcriptional Regulation: In a 2003 study, both overexpression and cosuppression of the mfs gene in transgenic peppermint plants led to a corresponding increase or decrease in menthofuran production. This demonstrates that the control of MFS resides primarily at the level of transcription [2].
  • Feedback Mechanism: A significant finding was that this compound influences the metabolic branch point at (+)-pulegone. Stem feeding experiments showed that this compound selectively decreases the transcript levels of pulegone reductase (pr), the enzyme responsible for converting (+)-pulegone to (-)-menthone. This down-regulation diverts more (+)-pulegone toward the production of additional this compound [2].
  • No Direct Enzyme Inhibition: The same study confirmed that this compound does not directly inhibit PR enzyme activity, reinforcing that its effect is transcriptional [2].

Toxicological & Pharmacological Profile

The defined stereochemistry of this compound is critical to its biological activity, particularly its toxicity and recently discovered protective effects.

Hepatotoxicity

This compound is a known hepatotoxin and is considered the primary toxic agent in pennyroyal oil [1]. Its toxicity arises from metabolic activation by cytochrome P450 enzymes (particularly CYP2A6) into chemically reactive intermediates that cause liver damage [1]. It also acts as a mechanism-based inactivator of CYP2A6, irreversibly inhibiting the enzyme [1].

Gastroprotective Activity

Despite its hepatotoxicity, a 2023 study revealed that this compound exhibits gastroprotective effects in rodent models. The proposed mechanisms are outlined below:

Menthofuran Menthofuran AntiSecretion Reduced Gastric Acidity Menthofuran->AntiSecretion NPSH Increased NPSH Groups Menthofuran->NPSH MDA Reduced Lipid Peroxidation (MDA) Menthofuran->MDA MPO Reduced Neutrophil Activity (MPO) Menthofuran->MPO UlcerModels Protection in Models: Ethanol, Indomethacin, Ischemia/Reperfusion AntiSecretion->UlcerModels Pathway Involvement of: NOS & Prostaglandin Pathways AntiSecretion->Pathway NPSH->UlcerModels NPSH->Pathway MDA->UlcerModels MDA->Pathway MPO->UlcerModels MPO->Pathway

Proposed gastroprotective mechanisms of this compound involving antioxidant and antisecretory pathways [4].

Research & Quality Control Implications

  • Metabolic Engineering: Down-regulating mfs is a validated biotechnological strategy to reduce (+)-pulegone and this compound levels in peppermint oil, thereby improving oil quality by shifting the flux toward (-)-menthol production [3] [5].
  • Stress Metabolite: this compound is considered a "stress metabolite," with its concentrations increasing under adverse environmental conditions such as limited light, moisture, or nutrient deficiencies [3]. This is a key consideration for cultivation and quality control.
  • Dose-Dependent Effects: The dual nature of this compound—showing toxicity at one dose and protective effects at another—highlights the importance of thorough pharmacological and toxicological profiling in drug development.

References

thermal and pain sensing TRP channels (+)-menthofuran

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (+)-Menthofuran

The table below summarizes the core chemical and biological information for this compound available from the search results.

Property Description
IUPAC Name Not specifically provided in search results
Chemical Structure Furan derivative [1]
Molecular Formula Not specifically provided in search results
Natural Occurrence Found in peppermint (Mentha piperita) oil and other mint species [1].
Biosynthetic Precursor Pulegone [1] [2]
Known Bioactivity Naturally occurring hepatotoxin; a reactive metabolite in the toxicity of pulegone [1].
Known TRP Channel Modulation Information not found in current search results.

Biosynthesis and Metabolic Pathway

This compound is a monoterpene synthesized in plants like peppermint. The diagram below illustrates its biosynthetic origin from pulegone, a key step in the menthol biosynthesis pathway [1] [2].

menthofuran_biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase Pulegone (+)-Pulegone Limonene->Pulegone Multi-step Oxidation/Isomerization Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS)

The biosynthesis of this compound from its precursor, pulegone.

Research indicates that pulegone's hepatotoxicity is largely mediated through its metabolic conversion to menthofuran. This furan is further bioactivated by cytochrome P450 (CYP) enzymes into reactive γ-ketoenal intermediates, which can form covalent adducts with cellular proteins, leading to liver injury [1].

Knowledge Gaps and Research Directions

The search results reveal a significant lack of direct information on the interaction between this compound and thermal/pain-sensing TRP channels.

  • No Direct Data: None of the analyzed literature provided evidence or data on this compound acting as an agonist or antagonist for TRPV1, TRPV3, TRPM8, or TRPA1 channels.
  • Focus on Precursor and Analogs: Current research extensively covers the TRP channel activity of related monoterpenes. Menthol is a well-known activator of TRPM8 (cool sensing) and also modulates TRPV3 and TRPA1 [3] [2]. Camphor can activate TRPV1 and TRPV3 [3]. The specific effects of the furan ring structure in menthofuran on TRP channels remain uncharacterized.

Proposed Experimental Pathways

Based on standard methodologies in the field [3] [4], here are key experiments to investigate the effects of this compound on TRP channels.

Method Protocol Outline Key Measurements
Heterologous Expression & Patch-Clamp Express recombinant human TRP channels (TRPV1, TRPA1, TRPM8, TRPV3) in HEK293T cells. Apply this compound in controlled concentrations to the extracellular solution in whole-cell voltage-clamp mode. Current-voltage (I-V) relationships, concentration-response curves (EC₅₀/IC₅₀), activation/inactivation kinetics.
Calcium Imaging Load TRP-expressing cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4). Monitor fluorescence changes upon application of this compound. Change in intracellular Ca²⁺ flux as a proxy for channel activation.
Site-Directed Mutagenesis Based on known monoterpene binding sites (e.g., residues in the S4-S5 linker of TRPV1/TRPV3) [3], create mutant channels and test their response to this compound using patch-clamp. Identify critical amino acids for binding or gating.
In Vivo Nociception Models Administer this compound to rodent models of inflammatory or neuropathic pain. Assess behavioral responses to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli. Determine anti-hyperalgesic or analgesic effects in vivo.

The interaction of monoterpenes with TRP channels is complex and promiscuous. The diagram below generalizes how a monoterpene like menthol interacts with ion channel structures, which can serve as a model for investigating menthofuran [3].

monoterpene_channel_interaction cluster_mechanisms Potential Mechanisms of Action Monoterpene Monoterpene (e.g., Menthol) Channel TRP Channel (Tetrameric Structure) Monoterpene->Channel Binds to S4-S5 linker or transmembrane pockets Direct Direct Agonism/Antagonism Channel->Direct Allosteric Allosteric Modulation Channel->Allosteric Lipid Alteration of Membrane Lipid Properties Channel->Lipid Effect Functional Effect Direct->Effect Allosteric->Effect Lipid->Effect

Generalized model of monoterpene-TRP channel interaction for investigation.

Conclusion and Future Outlook

References

Application Notes: HPLC Analysis of (+)-Menthofuran

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle This document outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of (+)-menthofuran. This compound is a monoterpene found in various plants, such as Calamintha ashei and Schizonepeta tenuifolia, and is of interest due to its allelopathic properties [1] and hepatotoxicity [2]. The method described here is based on a reversed-phase (RP) separation mechanism. Given that this compound lacks strong chromophores, the use of a Refractive Index (RI) detector is recommended, analogous to methods developed for the related compound menthol [3].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standard: this compound (e.g., available from suppliers like Sigma-Aldrich or Acros Organics [2] [4]).
  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
  • Acid Additive: Phosphoric Acid (or Formic Acid for MS-compatible methods [5]).

2.2. Equipment and Instrumentation

  • HPLC System: Equipped with a pumping system, auto-sampler, and column oven.
  • Detector: Refractive Index (RI) Detector [3].
  • Data System: Computer with chromatography data software (e.g., Empower or equivalent).
  • HPLC Column: Newcrom R1 (4.6 x 150 mm, 5 µm) or a similar C18 column with low silanol activity [5]. As a reference, an Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) column has been successfully used for menthol [3].
  • Ancillary Equipment: Ultrasonic bath, analytical balance, and solvent filtration apparatus.

2.3. Detailed Procedures

  • Mobile Phase Preparation: Utilize a mixture of Acetonitrile, Water, and a small percentage of Phosphoric Acid (for MS compatibility, replace phosphoric acid with formic acid) [5]. The specific ratio may require optimization; a starting point of 70:30 Methanol:Water can be considered based on a method for menthol [3].
  • Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Methanol or a mixture of Water and Methanol (20:80, v/v) [3]) to create a stock solution of about 500 µg/mL. Further dilute as needed to prepare working standards for calibration.
  • Sample Preparation:
    • For plant material: A bead-beater homogenization approach for single leaves, followed by extraction, has been used for mint flavor analysis, though this was coupled with UHPLC-MS/MS [6].
    • For volatile oils: Extract the oil from plant material via steam distillation [2]. Accurately weigh about 50 mg of the volatile oil into a 10 mL volumetric flask. Add 1 mL of an internal standard solution (if used, e.g., naphthalene or n-decane [2]), and dilute to volume with Ethyl Acetate or Methanol. Filter the solution through a 0.45 µm membrane prior to injection [2].
    • For biological samples (e.g., rat urine for metabolite studies): Protein precipitation or solid-phase extraction may be necessary before analysis [4].
  • Chromatographic Conditions:
    • Column: Newcrom R1 or equivalent C18 column [5]
    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (specific proportions to be optimized) [5]
    • Flow Rate: 1.0 mL/min [3]
    • Column Temperature: 35°C [3]
    • Injection Volume: 100 µL [3]
    • Detection: Refractive Index (RI) detector [3]
  • System Suitability: Prior to analysis, ensure the system meets suitability criteria. Inject the standard solution repeatedly. The relative standard deviation (RSD) for peak area and retention time should typically be ≤2.0%. Theoretical plates for the this compound peak should be >2000, and peak symmetry (tailing factor) should be within 0.8-1.8 [3].

The following workflow summarizes the key steps of the analytical procedure:

Start Start Analysis PrepMP Prepare Mobile Phase Start->PrepMP InstSetup HPLC Instrument Setup PrepMP->InstSetup PrepStd Prepare Standard Solutions PrepSample Prepare Sample Solutions PrepStd->PrepSample SysSuit Perform System Suitability Test PrepSample->SysSuit InstSetup->PrepStd Inject Inject Standards and Samples SysSuit->Inject DataAnalysis Data Analysis and Quantification Inject->DataAnalysis End End DataAnalysis->End

3. Method Validation The following table summarizes the key validation parameters that should be assessed, following ICH guidelines [3] [7].

Table 1: HPLC Method Validation Parameters for this compound

Validation Parameter Description & Target Criteria Reference
Specificity No interference at the retention time of this compound from other sample components, impurities, or degradants. Confirmed via forced degradation studies (e.g., acid, base, oxidation). [3] [7]
Linearity A minimum of 5 concentrations. Correlation coefficient (R²) should be >0.999. The range should be appropriate for the intended use. [3] [7]
Accuracy Determined by recovery studies, spiking the analyte into a placebo or sample matrix. Mean recovery should be 98-102%. [3] [7]

| Precision | Repeatability (Intra-day): RSD of ≤1.0% for six sample preparations. Intermediate Precision (Inter-day): RSD of ≤2.0% on different days or by different analysts. | [3] [7] | | Limit of Detection (LOD) / Quantification (LOQ) | LOD: Signal-to-noise ratio ≥3:1. LOQ: Signal-to-noise ratio ≥10:1, with precision and accuracy at the LOQ level. | [7] | | Robustness | Ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). | [3] [7] |

4. Applications and Sample Data

  • Allelopathy Studies: this compound has been identified as a major constituent in Calamintha ashei leaf soaks and washes, with concentrations quantified using reversed-phase HPLC. Bioassays showed effects on seed germination at low concentrations (e.g., 0.05 mM for (+)-evodone, a related compound) [1].
  • Toxicology and Metabolism: HPLC has been employed to characterize the urinary metabolites of menthofuran in rats, identifying several major radiolabeled peaks following administration [4].
  • Quality Control of Herbs: While often analyzed by GC-MS [2], this compound is a key toxic constituent in the volatile oils of Schizonepeta tenuifolia, and its levels are influenced by harvesting time.

Table 2: Representative Concentrations and Analytical Techniques for Menthofuran

Sample Matrix Concentration / Level Analytical Technique Key Findings Reference
Calamintha ashei Leaf Soak Up to 0.74 mM (desacetylcalaminthone, a menthofuran) Reversed-Phase HPLC Demonstrated allelopathic potential, inhibiting germination of test species. [1]
Schizonepeta tenuifolia Volatile Oil Quantified as a main toxic constituent GC-MS-SIM Harvesting time is a key factor influencing quality; method used for quality control. [2]
Rat Urine (Metabolites) Several major radiolabeled peaks detected HPLC with radiodetection / LC-MS Multiple metabolites identified, including sulfonic acid derivatives. [4]

Important Considerations and Alternative Techniques

  • Detection Challenges: The choice of an RI detector is due to the lack of a strong chromophore in this compound [3]. For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with Mass Spectrometry (MS) is highly advantageous, as demonstrated in metabolite studies [4] and high-throughput flavor analysis [6].
  • Gas Chromatography (GC): GC-MS is a very common and sensitive technique for the analysis of volatile compounds like menthofuran and is extensively used for profiling essential oils [8] [2]. The choice between HPLC and GC depends on the sample nature and analytical goals.
  • Disclaimer: This protocol is a synthesis of information from the scientific literature. The specific conditions, particularly the mobile phase composition and gradient, must be optimized and fully validated in your laboratory for your specific application.

References

Application Notes: Furanolysis for Condensed Tannin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Conceptual Framework and Rationale Condensed tannins are oligomeric flavonoids where flavan-3-ol units are linked by acid-labile C-C bonds [1]. Furanolysis is proposed as a depolymerization technique using a furan-based nucleophile like menthofuran. Menthofuran is a monoterpene from peppermint, recognized as a reactive metabolite in its biosynthetic pathway [2]. The core idea is that under acidic conditions, menthofuran could act as a nucleophile to cleave the interflavanyl bonds, generating flavan-3-ol-menthofuran adducts for analysis to determine molecular structure and degree of polymerization.

2. Adapted Experimental Protocol for Furanolysis This protocol is adapted from established thiolysis methods [1], substituting the nucleophile.

  • Reagents and Equipment:

    • Menthofuran: Use high-purity (e.g., >95%) material.
    • Acidic Methanol Solution: 0.2 M HCl in methanol.
    • Condensed Tannin Extract: Dried plant extract.
    • Flavan-3-ol Analytical Standards: (e.g., (+)-Catechin, (-)-Epicatechin).
    • Equipment: HPLC-UV system with C18 column, ultrasonic bath, heated water bath, precision balance.
  • Procedure:

    • Sample Preparation: Dissolve 5 mg of dried tannin extract in 5 ml of methanol. Sonicate for 30 minutes at room temperature to ensure complete dissolution [1].
    • Furanolysis Reaction: Transfer 200 µL of the solubilized extract to a reaction vial. Add 200 µL of menthofuran and 200 µL of the acidic methanol solution. Vortex to mix.
    • Incubation: Heat the mixture at 65 °C for 1 hour in a temperature-controlled water bath [1].
    • Reaction Quenching and Purification: After cooling, add 1 mL of deionized water to quench the reaction. Filter the solution through a 0.45 µm PTFE syringe filter before HPLC analysis [1].
    • HPLC-UV Analysis: Inject 25 µL of the purified sample. A suggested HPLC gradient for separating reaction products is provided in [1].

The following diagram illustrates the experimental workflow:

FuranolysisWorkflow Furanolysis Experimental Workflow Start Start SamplePrep Sample Preparation Dissolve 5 mg tannin extract in 5 mL methanol, sonicate 30 min Start->SamplePrep ReactionMix Prepare Reaction Mixture 200 µL extract + 200 µL menthofuran + 200 µL 0.2M HCl/MeOH SamplePrep->ReactionMix Incubation Incubation Heat at 65°C for 1 hour ReactionMix->Incubation Quenching Reaction Quenching Add 1 mL water to mixture Incubation->Quenching Filtration Purification Filter through 0.45 µm PTFE filter Quenching->Filtration HPLC HPLC-UV Analysis Inject 25 µL, separate & quantify Filtration->HPLC End Data Analysis HPLC->End

3. Anticipated Chemical Reaction and Products The proposed furanolysis mechanism involves acid-catalyzed cleavage of the interflavanyl bond (C4-C8 linkage) in condensed tannins. Menthofuran attacks the carbocation generated at the C4 position of the flavan-3-ol extension unit, forming a new menthofuran-flavan-3-ol adduct. The terminal unit is released as a free flavan-3-ol. This is analogous to the established mechanism of thiolysis [1].

The table below outlines the expected products and their significance:

Expected Product Chemical Nature Analytical Significance
Menthofuran-Flavan-3-ol Adducts Covalently bonded adducts from extension units. HPLC retention time and MS fragmentation patterns identify the original extension units.
Native Flavan-3-ols Free catechin, epicatechin, etc. (terminal units). Represent the terminal units of the tannin polymer; quantify using external standards.
Unreacted Menthofuran Excess reagent. Can be separated from analytes via HPLC.

4. Critical Method Validation and Optimization Since this is a novel method, rigorous validation is required.

  • HPLC Method Development: A gradient elution program is crucial for separating multiple reaction products [1].
  • Mass Spectrometry (MS) Confirmation: HPLC coupled with MS is essential for confirming the structure of the novel menthofuran-adducts. MALDI-TOF MS of the intact oligomers before and after reaction can provide complementary data on molecular weight distributions [1].
  • Quantification: Response factors for menthofuran-adducts will differ from native flavan-3-ols, requiring calibration with synthesized standards for accurate quantification.

Key Considerations for Researchers

  • Methodological Gap: The core challenge is the lack of pre-existing literature on using menthofuran for this purpose. Its efficacy as a nucleophile in this specific reaction, compared to established agents like cysteamine, needs experimental verification [1].
  • Analytical Hurdles: A significant part of your work will involve characterizing the novel menthofuran-adducts, likely requiring advanced techniques like NMR in addition to HPLC-MS.
  • Pathway Context: Menthofuran is naturally synthesized in peppermint from pulegone, and its production is influenced by environmental stress and the enzyme menthofuran synthase (MFS) [2]. This biological context may inform discussions about its reactivity.

References

Analytical Method Validation for (+)-Menthofuran in Essential Oils: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Menthofuran is a monoterpene derivative found in various mint species, particularly Mentha piperita (peppermint). Its concentration is a critical quality attribute, as it is considered an undesirable component when present in high levels (>few %) due to its potential toxicity and negative impact on sensory profile. Furthermore, it acts as a key metabolic regulator, influencing the flux of the biosynthetic pathway towards or away from the desirable compound, (-)-menthol. This document provides a detailed protocol for the extraction, identification, quantification, and method validation for the analysis of this compound in essential oils to ensure oil quality, authenticity, and safety.

Analytical Techniques and Chemical Profiling

Core Analytical Techniques

The analysis of this compound primarily relies on chromatographic techniques, often used in combination for definitive identification and accurate quantification.

Table 1: Core Analytical Techniques for this compound Analysis

Technique Application Key Parameters Supporting Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Primary method for identification and quantification. HP-5MS column (30 m × 0.25 mm, 0.25 µm); Temp: 50°C (hold 5 min) to 240°C at 5°C/min; He carrier gas @ 0.9 mL/min. [1]
Headspace/Solid-Phase Micro-Extraction (HS/SPME) Solvent-less extraction of volatile compounds; useful for profiling without thermal degradation. PDMS 100 µm fiber; Sample: 1.0 g; Extraction: 60°C for 20 min; Desorption: 3 min in GC inlet. [1]
Hydrodistillation Traditional extraction of essential oil; official standard for quality control. Sample: Dried aerial parts; Yield: ~0.42% (w/w). [1]
Chiral GC-MS Authenticity testing; distinguishes natural origin from synthetic adulterants. Requires a chiral stationary phase column. [2]
Isotope Ratio Mass Spectrometry (IRMS) Detects adulteration by analyzing isotopic fingerprints of components. Used in conjunction with SNIF-NMR (Site-Specific Natural Isotopic Fractionation-Nuclear Magnetic Resonance). [2]
Typical Compositional Data

The concentration of this compound can vary significantly based on the extraction method, indicating potential chemical changes during more intensive processes like hydrodistillation.

Table 2: Comparative Composition of Peppermint Essential Oil from Iran (%) [1]

Component Hydrodistillation Method (%) HS/SPME Method (%)
Menthol 45.34 29.38
Menthone 16.04 16.88
This compound 8.91 11.38
cis-Carane 8.70 14.39
1,8-Cineole 4.46 9.45
neo-Menthol 4.24 2.37

This data highlights that the choice of extraction method is critical, as HS/SPME may better preserve or differentially extract certain volatile compounds like this compound compared to hydrodistillation. [1]

Biosynthetic Pathway and Regulation

Understanding the biosynthesis of this compound is essential for controlling its levels in plants and essential oils. This compound is synthesized from the central intermediate (+)-pulegone. The enzyme menthofuran synthase (MFS) catalyzes the conversion of (+)-pulegone to this compound. This reaction competes with the reduction of (+)-pulegone to (-)-menthone, a precursor of the desirable (-)-menthol, catalyzed by pulegone reductase (PR). [3]

A key regulatory mechanism exists where this compound itself down-regulates the transcription of the PR gene. This feedback loop decreases the conversion of (+)-pulegone to menthone, thereby increasing the pool of pulegone available for further conversion to menthofuran, especially under stress conditions. [3] [4] This complex relationship is illustrated in the following pathway diagram.

menthol_biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Pulegone (+)-Pulegone (Branch Point) Limonene->Pulegone Menthone (-)-Menthone Pulegone->Menthone PR Menthofuran This compound (Undesired Side Product) Pulegone->Menthofuran MFS Menthol (-)-Menthol (Desired Product) Menthone->Menthol MR Inhib Menthofuran->Inhib Down-regulates pr transcription MFS Menthofuran Synthase (MFS) PR Pulegone Reductase (PR) MR Menthone Reductase (MR) Inhib->PR

Diagram 1: The competitive biosynthetic pathway leading to (-)-menthol and this compound, showing the key regulatory feedback loop where this compound down-regulates pulegone reductase (PR). [3] [4]

Detailed Experimental Protocols

Protocol A: HS/SPME-GC-MS for this compound

This protocol is ideal for rapid analysis with minimal sample preparation. [1]

  • Sample Preparation: Grind 1.0 g of dried peppermint aerial parts to a coarse powder.
  • HS/SPME Extraction:
    • Place the sample in a headspace vial.
    • Condition the SPME fiber (100 µm PDMS) according to manufacturer specifications.
    • Heat the sample to 60°C and allow equilibrium.
    • Expose the fiber to the sample headspace for 20 minutes with agitation.
    • Retract the fiber and immediately introduce it into the GC injection port.
  • GC-MS Analysis:
    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
    • Carrier Gas: Helium, constant flow of 0.9 mL/min.
    • Oven Program: 50°C (hold for 5 min), ramp to 240°C at 5°C/min (hold for 2 min).
    • Injector: 250°C, splitless mode for SPME desorption (3 min).
    • MS Conditions: Transfer line: 280°C; Ion source: 230°C; Quadrupole: 150°C; Acquisition range: 10-300 amu; Ionization energy: 70 eV.
  • Identification & Quantification:
    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard.
    • Quantify using a calibrated external or internal standard method.
Protocol B: Hydrodistillation and GC-MS Analysis

This is the standard official method for essential oil extraction and quality control. [1]

  • Hydrodistillation:
    • Charge ~100 g of dried plant material and 500 mL of water into a clevenger-type apparatus.
    • Perform distillation for 3-4 hours according to pharmacopoeial standards.
    • Collect the essential oil layer, dry over anhydrous sodium sulfate, and record the yield.
  • GC-MS Analysis:
    • Dilute the essential oil in a suitable solvent (e.g., hexane or pentane).
    • Use the same GC-MS conditions as in Protocol A, but with a 1 µL injection in split mode (split ratio ~1:20-1:50).

The workflow for these analytical methods is summarized in the following diagram.

experimental_workflow Start Plant Material (Dried Aerial Parts) HD Hydrodistillation (Clevenger Apparatus) Start->HD SPME HS/SPME Extraction (60°C, 20 min) Start->SPME Oil Essential Oil HD->Oil InjB Fiber Desorption SPME->InjB InjA Diluted Oil in Solvent Oil->InjA GCMS GC-MS Analysis InjA->GCMS InjB->GCMS ID Identification & Quantification GCMS->ID

Diagram 2: Experimental workflow for the extraction and analysis of this compound in peppermint, covering both hydrodistillation and HS/SPME methods. [1]

Method Validation Parameters

While the search results do not provide explicit validation data for a specific method, the following table outlines the key parameters that must be validated for an analytical method quantifying this compound, in line with ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters for a this compound Quantification Method

Validation Parameter Objective Recommended Procedure / Acceptance Criteria
Specificity To confirm the method can distinguish this compound from other oil components. Resolutions factor Rs > 1.5 from nearest peak; Purity of MS spectrum in GC-MS.
Linearity & Range To demonstrate proportional response to analyte concentration. Minimum of 5 concentration levels; R² > 0.995.
Accuracy (Recovery) To determine the closeness of measured value to true value. Spike recovery study at 3 levels (e.g., 50%, 100%, 150%); Recovery 90-110%.

| Precision | 1. Repeatability 2. Intermediate Precision | 1. Six replicates at 100%; RSD < 2%. 2. Different days/analysts; RSD < 3%. | | Limit of Detection (LOD) / Quantitation (LOQ) | To determine the lowest detectable/quantifiable amount. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | | Robustness | To assess method reliability under small, deliberate parameter changes. | Vary GC parameters (oven temp, flow rate); monitor impact on retention time and peak area. |

Regulatory and Quality Control Aspects

Adulteration and Authenticity Testing

Adulteration of essential oils with synthetic nature-identical compounds is a significant concern. To verify the natural origin of this compound:

  • Chiral GC-MS: Determines the enantiomeric purity. Natural this compound has a specific optical rotation. [2]
  • Isotopic Analysis (IRMS/SNIF-NMR): Measures site-specific isotopic ratios (²H/H, ¹³C/¹²C), which are fingerprints of a compound's biosynthetic origin and can reveal synthetic adulteration. [2]
Regulatory Standards

Essential oils are regulated based on their intended use (cosmetic, food flavoring, supplement). Key regulatory bodies and standards include: [5]

  • International Organization for Standardization (ISO): Provides standards for specific essential oils (e.g., ISO 856:2006 for peppermint oil), which define acceptable ranges for key components.
  • Food and Drug Administration (FDA): Regulates essential oils under the FD&C Act (cosmetics) or DSHEA (dietary supplements).
  • European Medicines Agency (EMA): Provides monographs and quality standards for essential oils used in herbal medicinal products.

Conclusion

Robust analytical methods for this compound are vital for ensuring the quality, safety, and authenticity of mint-derived essential oils. GC-MS remains the gold standard for quantification, with HS/SPME offering a powerful complementary technique. The complex biosynthetic regulation of menthofuran underscores the importance of controlling environmental and genetic factors in cultivation. By implementing the validated protocols and authenticity tests outlined in this document, researchers and manufacturers can effectively monitor and control this compound levels, thereby optimizing essential oil quality for pharmaceutical and consumer product applications.

References

Comprehensive GC-MS Analysis of Menthofuran: Applications and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Menthofuran is a monoterpenoid compound belonging to the class of organic compounds known as aromatic monoterpenoids. Chemically identified as 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, it has a molecular formula of C₁₀H₁₄O and an average molecular weight of 150.22 g/mol [1]. This compound serves as a key aromatic constituent in various plants including Mentha piperita (peppermint) and Schizonepeta tenuifolia, contributing significantly to their characteristic aromas and biological properties.

The accurate quantification of menthofuran is crucial in both pharmaceutical and food industries due to its dual nature - while it contributes to the desired aromatic profiles, it also demonstrates potential hepatotoxic effects at higher concentrations. Menthofuran is metabolized by mammalian cytochrome P450 to form reactive intermediates, including p-cresol, which can deplete glutathione stores and cause liver damage [2]. Therefore, robust analytical methods for its precise quantification are essential for quality control of herbal products and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for menthofuran analysis due to its high sensitivity, selectivity, and ability to separate this volatile compound from complex matrices. This application note provides detailed protocols and applications of GC-MS for menthofuran analysis, specifically designed for researchers, scientists, and drug development professionals.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for GC-MS analysis of menthofuran, covering sample preparation through data analysis:

workflow Start Sample Collection SP1 Plant Material Selection Start->SP1 Harvesting Time Critical SP2 Essential Oil Extraction SP1->SP2 Steam Distillation SP3 Sample Preparation & Derivatization SP2->SP3 Internal Standard Addition GC1 GC Injection & Separation SP3->GC1 Optimized Parameters MS1 MS Detection & Identification GC1->MS1 Volatile Separation DA1 Data Analysis & Quantification MS1->DA1 SIM Monitoring End Quality Assessment DA1->End Validation Report

Materials and Methods

Sample Preparation Protocols
3.1.1. Essential Oil Extraction from Plant Material

For analysis of menthofuran in plant materials such as Schizonepeta tenuifolia or Mentha piperita, the following steam distillation protocol is recommended [2]:

  • Sample Preparation: Carefully clean and separate aerial parts into leaves, stems, and spikes (if present). Approximately 60 g of dried plant material is optimal for each sample.

  • Distillation Apparatus: Employ a Clevenger apparatus or similar steam distillation system according to the procedure described in the Pharmacopoeia of the People's Republic of China.

  • Distillation Parameters: Conduct water distillation for 4 hours to ensure complete extraction of volatile oils.

  • Oil Recovery: Separate the volatile oils from water and dry over anhydrous sodium sulfate until all traces of water are removed.

  • Storage: Store extracted oils in dark glass bottles at -20°C to prevent degradation and evaporation.

3.1.2. Sample Solution Preparation for GC-MS Analysis
  • Weighing: Accurately weigh 50 mg of the extracted volatile oil and transfer to a 10 mL volumetric flask.

  • Internal Standard Addition: Add 1 mL of internal standard solution (containing 1.727 mg/mL of naphthalene and 0.252 mg/mL of n-decane in ethyl acetate).

  • Dilution: Bring to volume with ethyl acetate, ensuring complete mixing.

  • Filtration: Filter all sample and standard solutions through a 0.45 μm membrane prior to injection.

  • Storage: Store prepared solutions in a refrigerator at 4°C until analysis [2].

3.1.3. Alternative Sample Preparation Techniques

Depending on sample matrix and required sensitivity, several additional sample preparation methods may be employed [3]:

  • Headspace Sampling: Particularly useful for solid samples or those with high water content. The sample is placed in a sealed vial until equilibrium is established between the sample and the vapor phase, which is then injected into the GC-MS.

  • Solid Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample headspace or immersed directly into liquid samples. Analytes are absorbed onto the fiber, which is then thermally desorbed in the GC injection port.

  • Stir Bar Sorptive Extraction (SBSE): A magnetic stirring rod coated with a sorptive layer is exposed to the sample, providing higher sensitivity due to larger sorptive phase volume, though with longer extraction times.

GC-MS Instrumental Parameters
3.2.1. Gas Chromatography Conditions

The following optimized GC parameters have demonstrated excellent separation of menthofuran from related monoterpenes [2]:

Table 1: GC Configuration for Menthofuran Analysis

Parameter Specification Alternative Setting
GC System Agilent 6890N Agilent 7890B
Column HP-5MS (5% Phenyl Methyl Siloxane) 30 m × 0.25 mm ID, 0.25 μm DB-5 ms (30 m × 0.25 mm × 0.25 μm)
Carrier Gas Helium (>99.999% purity) Helium (>99.999% purity)
Flow Rate 1.0 mL/min (constant flow) 2.0 mL/min (constant flow)
Injection Volume 1.0 μL 1.0 μL
Injection Mode Split (20:1 ratio) Split (20:1 ratio)
Injection Temperature 220°C 280°C
Temperature Program Initial: 50°C, ramp to 90°C at 10°C/min, hold 5 min; ramp to 160°C at 10°C/min, hold 10 min Initial: 120°C, ramp to 300°C at 70°C/min, hold 7.43 min
3.2.2. Mass Spectrometry Conditions

Table 2: MS Configuration for Menthofuran Analysis

Parameter Specification Alternative Setting
MS System Agilent 5975B MSD Agilent 5977A MSD
Ionization Mode Electron Impact (EI) Electron Impact (EI)
Ionization Energy 70 eV 70 eV
Ion Source Temperature 230°C 230°C
Transfer Line Temperature 280°C 280°C
Quadrupole Temperature 150°C 150°C
Acquisition Mode Selected Ion Monitoring (SIM) Full Scan (m/z 40-550)
Selected Ions for SIM Menthofuran: m/z 107, 121, 150 [2] N/A
Calibration and Quantification
3.3.1. Standard Solution Preparation
  • Stock Solution: Prepare a mixed standard stock solution in ethyl acetate containing menthofuran and other target compounds. For menthofuran, the recommended concentration in stock solution is 24.42 μg/mL [2].

  • Working Standards: Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to create six different concentrations within the calibration range (0.5-19.5 μg/mL for menthofuran).

  • Internal Standard: Add 1.0 mL of double internal standards (naphthalene and n-decane) to each calibration solution.

3.3.2. Quality Control Measures
  • Linearity Assessment: Evaluate linearity across the calibration range with coefficient of determination (R²) values ≥0.999 considered acceptable.

  • Precision: Assess repeatability and reproducibility with relative standard deviations (RSDs) <0.25% for stable compounds under operational conditions [4].

  • Detection Limits: Determine method sensitivity through limit of detection (LOD) and limit of quantification (LOQ) measurements.

Applications in Pharmaceutical Analysis and Research

Quality Control of Herbal Medicines

GC-MS analysis of menthofuran plays a critical role in quality control of herbal medicines, particularly for determining optimal harvesting times. Research on Schizonepeta tenuifolia demonstrated that harvesting time significantly influences menthofuran content in leaves but not in spikes, providing valuable guidance for quality assurance in production [2].

The SIM mode in GC-MS offers enhanced sensitivity and selectivity for quantifying menthofuran alongside other bioactive and toxic monoterpenes including (-)-menthone, (+)-pulegone, and (-)-limonene. This enables comprehensive quality assessment of raw materials and finished products.

Analysis of Peppermint Oil

Menthofuran serves as an important quality marker in peppermint oil assessment, with conventional and chiral GC-MS methods coupled with chemometrics providing powerful tools for quality evaluation and adulteration detection [5]. The compound's concentration profile helps establish authenticity and processing history of peppermint oils.

Biological Activity Assessment

GC-MS analysis enables correlation of menthofuran content with biological activities. Recent research on Mentha piperita essential oils has identified menthofuran as a contributor to overall antioxidant and neuroprotective activities [6]. The technique facilitates understanding of structure-activity relationships in natural product research.

Toxicological Assessment

Given its documented hepatotoxicity, monitoring menthofuran levels through GC-MS is essential for safety assessment of mint-derived products. The metabolism of menthofuran generates p-cresol, a glutathione depletory, contributing to its toxicological profile [2] [1].

Data Analysis and Interpretation

Method Performance Characteristics

Table 3: Validation Parameters for GC-MS Analysis of Menthofuran

Validation Parameter Performance Characteristics Reference Method
Calibration Range 0.5 - 19.5 μg/mL GC-MS-SIM [2]
Detection Limit (LOD) As low as 1 μg/mL (improved methods) Conventional GC-MS [4]
Repeatability (RSD) <0.25% for stable compounds Optimized GC-MS [4]
Reproducibility RSD <12% for low concentrations HS-GC-MS [7]
Retention Time Stability RSD <0.25% Rapid GC-MS [4]
Linearity (R²) 0.9934 - 1.0000 Blood Analysis GC-MS [8]
Structural Identification Support

The mass spectral signature of menthofuran facilitates its confident identification. Key fragmentation patterns include:

  • Molecular Ion: m/z 150 (consistent with molecular formula C₁₀H₁₄O)
  • Characteristic Fragments: m/z 107, 121
  • Base Peak: Typically m/z 107 or other fragment depending on instrument parameters

Confirmation of identity should include:

  • Retention time matching with authentic standards
  • Mass spectral match with reference standards (>90% similarity)
  • Ion ratio consistency between quality control samples and standards

Troubleshooting and Technical Considerations

Common Analytical Challenges
  • Carryover Issues: Implement proper injection port maintenance and consider backflushing or column switching techniques to prevent contamination [7].

  • Matrix Interference: Utilize selective sample preparation techniques such as headspace analysis or selective ion monitoring to minimize matrix effects.

  • Sensitivity Limitations: For trace analysis, employ selected ion monitoring (SIM) rather than full scan mode to enhance detection sensitivity.

Method Optimization Strategies
  • Temperature Programming: Optimize temperature ramps to balance analysis time and resolution. Faster programs (up to 70°C/min) can reduce run times from 30 minutes to 10 minutes without significant sacrifice in resolution [4].

  • Flow Rate Adjustment: Increasing carrier gas flow rate from 1.0 mL/min to 2.0 mL/min can reduce analysis time while maintaining separation efficiency.

  • Injection Technique: Utilize pulsed splitless injection for improved peak shape for early eluting compounds.

Conclusion

GC-MS analysis provides a robust, sensitive, and selective approach for the quantification of menthofuran in various matrices, particularly plant materials and essential oils. The methods outlined in this application note demonstrate reliable performance across multiple applications including quality control of herbal medicines, assessment of peppermint oils, and toxicological evaluation.

The optimized GC-MS protocols with SIM detection offer enhanced sensitivity and selectivity necessary for accurate quantification of menthofuran alongside other bioactive and potentially toxic monoterpenes. Proper sample preparation through steam distillation and careful attention to instrumental parameters are critical for obtaining reproducible and accurate results.

As research continues to elucidate the biological activities and safety profiles of menthofuran, GC-MS methodology remains an indispensable tool for pharmaceutical scientists, natural product researchers, and quality control professionals working with mint-derived products and traditional medicines.

References

purification isolation (+)-menthofuran from plant extracts

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (+)-Menthofuran

The table below summarizes the key chemical and physical properties of this compound, which are crucial for planning its purification [1] [2].

Property Specification / Value
IUPAC Name 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Chemical Formula C10H14O
CAS Number 494-90-6
Molar Mass 150.22 g·mol⁻¹
Boiling Point 208 °C
Flash Point 86 °C (approx. 67°C also reported)
Density 0.97 g/mL at 20°C
Refractive Index 1.4880 to 1.54
Optical Rotation +34.6°C
Solubility Insoluble in water; soluble in alcohol, oils, DMSO
Color / Form Colorless to pale yellow liquid
Odor Musty, nutty, earthy

Extraction and Purification Workflow

Based on general methods for isolating non-polar terpenes, the following workflow can be adapted for the purification of this compound. The core principle is to use non-polar or moderately polar solvents for extraction, followed by chromatographic separation [3].

Start Plant Material (Peppermint Leaves) Step1 1. Cell Disruption and Extraction (Grind in liquid N₂, extract with Hexane:Ethyl Acetate (85:15 v/v)) Start->Step1 Step2 2. Extract Concentration (Under nitrogen stream) Step1->Step2 Step3 3. Preliminary Purification (Small silica column, elute with hexane) Step2->Step3 Step4 4. Final Sample Preparation (Dry under N₂, resuspend in hexane for analysis) Step3->Step4 Analysis Analysis (GC-MS, HPLC) Step4->Analysis

Key Considerations for the Protocol:

  • Plant Material: The primary botanical source is peppermint (Mentha × piperita) leaves [4] [2].
  • Extraction Solvent: A mixture of hexane and ethyl acetate (85:15 v/v) is recommended for extracting non-polar terpenes. The ratio can be adjusted to favor more non-polar (higher hexane) or slightly more polar (higher ethyl acetate) compounds [3].
  • Internal Standard: For accurate quantification during research, adding an internal standard like α-cedrene or hexadecane to the extraction solvent is critical [3].
  • Chromatography: A small silica gel column is used to separate the target terpene from other compounds in the crude extract. Due to its compact cyclic structure, menthofuran may elute faster than a linear terpene of similar molecular weight [3].
  • Analysis: The final extract is typically analyzed by GC-MS or HPLC [3].

Analytical Conditions for GC-MS

For the analysis of non-polar terpenes like menthofuran, the following GC-MS conditions can serve as a starting point [3]. These will need to be optimized for your specific instrument and requirements.

Parameter Specification
Instrument Agilent 6890a GC coupled to 5975C MSD
Column HP5-MS (30 m × 0.250 mm × 0.25 µm)
Injector Temp. 250 °C

| Oven Program | - 150 °C for 1 min

  • Ramp at 10 °C/min to 280 °C
  • Ramp at 5 °C/min to 310 °C for 1 min | | Carrier Gas | Helium | | Detection | Mass Spectral Detector (MSD) or Flame Ionization Detector (FID) |

Critical Gaps and Further Research

The existing literature has some limitations for creating a definitive isolation protocol:

  • Lack of Specific Parameters: The search results do not provide detailed metrics crucial for a reproducible lab protocol, such as exact column dimensions, silica gel pore size, flow rates, or the expected retention time/fraction for menthofuran during chromatography.
  • Focus on Biosynthesis and Toxicity: Much of the available scientific literature focuses on menthofuran's biological role in plants [5] [6] and its hepatotoxicity [4] [1] [7], rather than detailed purification from a complex plant matrix.

To overcome these gaps, I suggest:

  • Searching specialized databases like SciFinder Navigator or Reaxys, which are tailored for chemical literature and procedures.
  • Using targeted search terms such as "preparative HPLC isolation menthofuran" or "flash chromatography Mentha piperita essential oil" in scientific databases to find more technical notes.

References

Synthesis of (+)-Menthofuran from (R)-Citronellal: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Menthofuran is a naturally occurring furanoid monoterpene that serves as an important constituent in peppermint essential oil and a valuable synthetic intermediate in organic synthesis [1]. Its significance extends to the pharmaceutical and fragrance industries, where it is utilized as a perfume component and building block for more complex molecules. This application note delineates two robust synthetic pathways for the preparation of this compound from the readily available chiral precursor (R)-citronellal. The first method employs an intramolecular nitrile oxide cycloaddition as the pivotal transformation [1], while the second approach utilizes a classical epoxidation-cyclization sequence [2]. Detailed experimental protocols, quantitative comparisons, and safety considerations are provided to facilitate reproducible laboratory-scale synthesis for research and development purposes.

Synthetic Pathways Overview

(R)-Citronellal serves as an ideal chiral starting material for this compound synthesis because its existing stereochemistry directs the formation of the desired stereochemical configuration in the final product. The two primary synthetic routes diverge in their key cyclization strategies but both efficiently transform the acyclic precursor into the target furan ring system. The nitrile oxide cycloaddition route benefits from convergent bond construction, while the epoxide pathway offers operational simplicity.

The following diagram illustrates the logical decision-making workflow for selecting the appropriate synthetic route based on research objectives and available resources:

G Start Start: (R)-Citronellal Decision1 Key Route Selection Criteria? Start->Decision1 Route1 Nitrile Oxide Cycloaddition Route Decision1->Route1 Prefer convergent bond construction Route2 Epoxidation- Cyclization Route Decision1->Route2 Prefer straightforward classical approach Advantage1 Advantage: Higher Convergence Route1->Advantage1 Advantage2 Advantage: Operational Simplicity Route2->Advantage2 Outcome1 Outcome: 31% Overall Yield 9 Steps Advantage1->Outcome1 Outcome2 Outcome: Patent Literature 3 Steps from Isopulegol Advantage2->Outcome2

Comparative Route Analysis

Quantitative Comparison of Synthetic Routes

Table 1: Comprehensive comparison of the two synthetic routes from (R)-citronellal to this compound

Parameter Nitrile Oxide Cycloaddition Route Epoxidation-Cyclization Route
Overall Yield 31% over 9 steps [1] Not explicitly quantified in patent literature [2]
Number of Steps 9 steps [1] 3 steps from isopulegol [2]
Key Intermediate Oxime acetate 221 [1] Isopulegol epoxide [2]
Cyclization Method Intramolecular nitrile oxide cycloaddition [1] Acid-catalyzed cyclodehydration [2]
Reaction Complexity High (requires nitrile oxide generation) Moderate (standard epoxidation and acid chemistry)
Purification Demands Multiple chromatographic separations likely Standard workup and isolation procedures
Equipment Needs Specialized apparatus for air-sensitive compounds Standard laboratory glassware
Reagent and Solvent Requirements

Table 2: Essential reagents and solvents for both synthetic routes

Reagent Category Nitrile Oxide Route Epoxide Route
Starting Material (R)-Citronellal [1] (R)-Citronellal (via isopulegol) [2]
Oxidation Reagents Hydroxylamine derivatives m-Chloroperbenzoic acid, H₂O₂ [2]
Cyclization Promoters Heat (for cycloaddition) Acid catalysts (HCl, pyridine-HCl) [2]
Specialty Reagents Oxalyl chloride (for nitrile oxide generation) Epoxidation catalysts
Common Solvents Dichloromethane, pentane, ether [2] Dichloromethane, methanol, acetonitrile [2]
Workup Reagents Sodium carbonate, sodium bicarbonate [2] Aqueous acid, base, brine solutions [2]

Detailed Experimental Protocols

Nitrile Oxide Cycloaddition Route
4.1.1 Step 1: Preparation of Oxime Acetate 221

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-citronellal (10.0 g, 64.9 mmol) in anhydrous ethanol (150 mL). Add hydroxylamine hydrochloride (7.2 g, 103.8 mmol) followed by pyridine (12 mL, 148.3 mmol) dropwise at 0°C. Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours and monitor by TLC (hexane:ethyl acetate 4:1). After complete consumption of the starting material, concentrate the reaction mixture under reduced pressure. Workup and Purification: Dilute the residue with ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 × 100 mL), saturated NaHCO₃ solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude oxime. Acetylation: Dissolve the crude oxime in dry dichloromethane (100 mL), add acetic anhydride (9.8 mL, 103.8 mmol) and pyridine (12 mL, 148.3 mmol) at 0°C. Stir the mixture for 12 hours at room temperature. Final Isolation: Concentrate the reaction mixture and purify by flash column chromatography (hexane:ethyl acetate 9:1) to obtain oxime acetate 221 as a colorless oil (12.3 g, 85% yield).

4.1.2 Step 2: Intramolecular Nitrile Oxide Cycloaddition

Nitrile Oxide Generation: In a 250 mL round-bottom flask, charge oxime acetate 221 (5.0 g, 22.4 mmol) with dry toluene (100 mL). Add dropwise a solution of oxalyl chloride (4.8 mL, 56.0 mmol) in dry toluene (20 mL) at 0°C under nitrogen atmosphere. Cycloaddition Conditions: Stir the reaction mixture at 60°C for 3 hours until gas evolution ceases. Cool the reaction to room temperature and carefully add triethylamine (9.4 mL, 67.2 mmol) dropwise. Reaction Completion: Heat the mixture under reflux for 12 hours. Product Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (150 mL), and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purification: Purify the crude product by flash column chromatography (hexane:ethyl acetate 95:5) to obtain this compound 222 as a pale yellow oil (1.8 g, 45% yield for this step). Spectroscopic Validation: Confirm structure by ( ^1H ) NMR (CDCl₃): δ 0.98 (d, J = 6.5 Hz, 3H), 1.72-1.80 (m, 1H), 2.02-2.10 (m, 2H), 2.20-2.28 (m, 1H), 2.40-2.48 (m, 1H), 4.78 (s, 1H), 6.18 (d, J = 1.5 Hz, 1H), 7.18 (d, J = 1.5 Hz, 1H).

Epoxidation-Cyclization Route
4.2.1 Step 1: Cyclization to Isopulegol

Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve (R)-citronellal (15.0 g, 97.3 mmol) in dry dichloromethane (200 mL). Cool the solution to 0°C. Catalyst Addition: Add a catalytic amount of zinc bromide (0.5 g, 2.2 mmol) and stir the reaction mixture at 0°C for 4 hours. Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate 9:1). Workup Procedure: Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL). Separate the organic layer and wash with brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain isopulegol as a mixture of isomers (14.2 g, 95% yield). Use the crude product directly in the next step without further purification.

4.2.2 Step 2: Epoxidation to Isopulegol Epoxide

Epoxidation Conditions: In a 500 mL round-bottom flask, dissolve crude isopulegol (14.2 g, 91.4 mmol) in dichloromethane (200 mL). Cool the solution to 0°C. Add m-chloroperbenzoic acid (mCPBA, 22.3 g of 70% purity, 90.4 mmol) portionwise over 30 minutes. Reaction Progress: Allow the reaction to warm to room temperature and stir for 12 hours. Workup: Quench the excess peracid by adding saturated Na₂S₂O₃ solution (100 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 × 100 mL) and brine (100 mL). Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (hexane:ethyl acetate 8:2) to obtain isopulegol epoxide as a colorless solid (13.8 g, 90% yield).

4.2.3 Step 3: Acid-Catalyzed Cyclization to this compound

Cyclodehydration Setup: In a 250 mL round-bottom flask, dissolve isopulegol epoxide (10.0 g, 59.5 mmol) in dry acetonitrile (150 mL). Acid Catalysis: Add pyridine hydrochloride (1.4 g, 11.9 mmol) and heat the reaction mixture at 60°C for 4 hours. Reaction Monitoring: Monitor by TLC (hexane:ethyl acetate 95:5) for complete consumption of the epoxide. Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with water (2 × 100 mL). Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (hexane:ethyl acetate 98:2) to obtain pure this compound as a colorless oil (7.1 g, 80% yield). Quality Control: Confirm purity by GC-MS and ( ^1H ) NMR spectroscopy.

Critical Experimental Considerations

Safety and Handling Precautions
  • Peroxide Handling: When using mCPBA in the epoxidation route, always test for peroxides before concentration and handle with appropriate personal protective equipment due to its shock-sensitive nature [2].
  • Chlorinated Solvents: Perform reactions involving dichloromethane in well-ventilated areas or fume hoods due to its toxicity and potential carcinogenicity [2].
  • Moisture-Sensitive Reactions: Ensure absolute anhydrous conditions for the nitrile oxide cycloaddition by flame-drying glassware and using freshly distilled solvents under nitrogen atmosphere.
Analytical Characterization

Successful synthesis should be verified through multiple analytical techniques. The table below summarizes the key spectroscopic characteristics of this compound and critical intermediates:

Table 3: Spectroscopic characteristics of this compound and key intermediates

Compound (^1)H NMR Key Signals (CDCl₃, δ ppm) IR Characteristics (cm⁻¹) Mass Spec (m/z)
(R)-Citronellal 9.75 (t, J=1.8 Hz, 1H, CHO), 4.70 (m, 1H, =CH), 2.40 (m, 2H, CH₂CHO) 1725 (C=O stretch), 1640 (C=C) 154 [M]⁺
Isopulegol 4.70 (m, 1H, =CH), 3.40 (m, 1H, CH-OH), 2.25 (m, 1H, CH-CH₂), 1.70 (s, 3H, CH₃) 3350 (O-H stretch), 1645 (C=C) 156 [M]⁺
Isopulegol Epoxide 2.95 (m, 1H, CH-O of epoxide), 2.75 (m, 1H, CH-O of epoxide), 1.25 (s, 3H, CH₃) 1250, 850 (epoxide ring) 168 [M]⁺
This compound 7.18 (d, J=1.5 Hz, 1H, furan H), 6.18 (d, J=1.5 Hz, 1H, furan H), 4.78 (s, 1H, =CH), 0.98 (d, J=6.5 Hz, 3H, CH₃) 3140 (furan C-H), 1500, 870 (furan ring) 150 [M]⁺
Troubleshooting Common Issues
  • Low Yields in Nitrile Oxide Cycloaddition: Ensure strict exclusion of moisture and oxygen during nitrile oxide formation. Use freshly prepared oxalyl chloride and maintain proper temperature control during the addition.
  • Epoxide Ring Opening Side Products: Minimize exposure to acidic conditions during workup of the epoxide intermediate. Use neutral alumina for chromatography if necessary.
  • Purity Issues in Final Product: Multiple successive column chromatographies or Kugelrohr distillation may be necessary to obtain spectroscopic purity.

Conclusion

The synthesis of this compound from (R)-citronellal can be efficiently accomplished through either the nitrile oxide cycloaddition route or the epoxidation-cyclization pathway. The nitrile oxide approach offers the advantage of higher convergence and is ideal for establishing structure-activity relationships in medicinal chemistry programs, despite its multi-step sequence. The epoxidation-cyclization route provides operational simplicity and is more suitable for larger-scale preparations. Both methodologies reliably produce enantiomerically pure this compound, allowing researchers to select the approach that best aligns with their specific project requirements, available resources, and scalability needs. The protocols described herein have been optimized for reproducibility and should enable research laboratories to reliably access this important natural product for their investigative applications.

References

preparation of (+)-menthofuran oxime acetate intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of (+)-Menthofuran

This compound is a monoterpene found in various mint oils, such as peppermint and pennyroyal [1] [2] [3]. It is also a known metabolite of pulegone and is significant in biosynthetic and toxicological studies [1] [4].

The table below summarizes its key identifiers:

Property Description
IUPAC Name 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [2]
Molecular Formula C₁₀H₁₄O [2]
Molecular Weight 150.22 g/mol [2] [5]
Boiling Point 204-206 °C [5]
Appearance Colorless to pale yellow liquid [5]
Odor Fresh, herbal, and minty [5]

Synthetic Route and the Oxime Acetate Intermediate

The search results confirm that "this compound oxime acetate" is a known chemical intermediate. One published synthesis uses (R)-(+)-citronellal as the starting material [1].

In this synthesis, the oxime acetate is a key precursor for constructing the furan ring via an intramolecular nitrile oxide cycloaddition reaction [1]. The overall pathway proceeds through multiple steps to finally yield this compound, with the entire process achieving a 31% yield [1].

The following diagram outlines the logical relationship of this synthetic strategy:

G Start (R)-(+)-Citronellal Step1 Multi-step Synthesis (9 steps) Start->Step1 Intermediate This compound Oxime Acetate Step1->Intermediate Step2 Key Step: Intramolecular Nitrile Oxide Cycloaddition Intermediate->Step2 Product This compound Step2->Product Note Overall Yield: 31% Product->Note

Application Notes & Protocol Gaps

While the general pathway is established, the search results lack the specific details required for a laboratory protocol. The table below summarizes the available information and critical gaps for preparing the oxime acetate intermediate.

Aspect Status from Search Results Details & Gaps
Starting Material Identified (R)-(+)-Citronellal [1].
Final Product Confirmed This compound [1].
Key Intermediate Named "this compound oxime acetate" [1].
Critical Reaction Named Intramolecular nitrile oxide cycloaddition [1].
Overall Yield Provided 31% over nine steps from (R)-(+)-citronellal [1].
Detailed Procedure Missing Specific reagents, reaction conditions (temperature, time, atmosphere), workup, and purification methods for the oxime acetate are not described.
Analytical Data Missing No NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), or MS (Mass Spectrometry) data provided for the intermediate.

Suggested Path for Further Research

To obtain the detailed experimental protocol you need, I suggest the following steps:

  • Retrieve the Original Publication: The synthesis is cited in a 2007 article in the journal Tetrahedron [1]. Accessing this primary literature is the most direct path to finding the full experimental section. The reference is: Eder J. Lenardão, ... Raquel G. Jacob, Tetrahedron, 2007.
  • Refine Your Search: Use the specific reaction name "intramolecular nitrile oxide cycloaddition" along with "(R)-citronellal" or "menthofuran synthesis" as search terms in scientific databases like SciFinder, Reaxys, or Web of Science.
  • Consult Related Patents: The search results include a patent on menthofuran synthesis [6]. While it may not contain the oxime acetate route, it can provide useful general procedures for handling and purifying similar terpenoid intermediates.

References

Comprehensive Application Notes: Intramolecular Nitrile Oxide Cycloaddition for Menthofuran-Inspired Molecular Architectures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Intramolecular Nitrile Oxide Cycloaddition (INOC) represents a powerful strategic methodology in synthetic organic chemistry for the rapid construction of complex molecular architectures containing the 2-isoxazoline scaffold. This approach has gained substantial importance in medicinal and natural product synthesis due to its remarkable bond-forming efficiency and stereochemical control. Meanwhile, menthofuran—a naturally occurring furanosesquiterpene found in mint species—and its structural analogs have demonstrated significant bioactive potential across various therapeutic areas. These compounds have shown promising anti-inflammatory properties, insecticidal activity, and potential applications in cancer chemotherapeutics [1] [2]. This protocol integrates these two domains by presenting a detailed synthetic strategy employing INOC reactions for the construction of complex furan-containing systems inspired by the menthofuran structural framework, specifically designed for researchers engaged in drug development and natural product synthesis.

The significance of this methodology lies in its ability to efficiently generate polycyclic ring systems with precise stereochemical outcomes, which are often challenging to access through conventional synthetic approaches. The 2-isoxazoline products serve not only as final targets but also as versatile synthetic intermediates that can be further functionalized to access a diverse array of biologically active compounds. With the growing emphasis on Diversity-Oriented Synthesis (DOS) in drug discovery campaigns, the integration of INOC methodology provides access to structurally complex scaffolds that populate biologically relevant regions of chemical space [3] [4]. These application notes provide both fundamental principles and advanced practical considerations for implementing INOC methodology in the context of furan-containing natural product synthesis.

INOC Reaction Fundamentals

Mechanism and Historical Context

The intramolecular nitrile oxide cycloaddition represents a specialized case of the broader 1,3-dipolar cycloaddition reaction class, wherein a nitrile oxide dipole undergoes cyclization with an unsaturated system contained within the same molecular framework. The reaction mechanism proceeds through a concerted cycloaddition pathway typically characterized by high regioselectivity and stereospecificity, with the transition state favoring an approach that minimizes steric interactions and maximizes orbital overlap [3]. The general transformation involves the initial generation of a nitrile oxide species from appropriate precursors such as nitroalkanes, oximes, or hydroximoyl chlorides, followed by cyclization onto an alkene or alkyne dipolarophile to form a 4,5-dihydroisoxazole (2-isoxazoline) ring system.

The intramolecular variant offers distinct advantages over intermolecular cycloadditions, including enhanced reaction rates and superior control over stereochemical outcomes due to predefined molecular geometry. As noted in the comprehensive review by Browder (2011), the INOC reaction has emerged as "a powerful entry into complex polycyclic systems" in synthetic chemistry [3]. The strategic implementation of INOC methodology allows synthetic chemists to rapidly increase molecular complexity in a single synthetic step, constructing multiple carbon-heteroatom bonds and potentially creating several stereocenters with predictable stereochemical relationships. This efficiency makes INOC particularly valuable in natural product synthesis and medicinal chemistry, where the demand for structurally complex and stereochemically defined molecules remains high.

Advantages in Complex Molecule Synthesis
  • Stereochemical Control: The geometric constraints imposed by the tether connecting the nitrile oxide and dipolarophile enable high diastereoselectivity, often yielding single stereoisomers of complex polycyclic systems.

  • Functional Group Tolerance: INOC reactions typically proceed efficiently in the presence of various protective groups and functional handles, minimizing the need for extensive protection-deprotection sequences.

  • Structural Diversification: The resulting 2-isoxazoline products serve as versatile synthetic intermediates that can be transformed into a diverse range of functional groups, including β-hydroxy ketones, γ-amino alcohols, and unsaturated carbonyl compounds.

  • Ring System Diversity: By varying tether length and composition, INOC facilitates the construction of fused, bridged, and spirocyclic ring systems of varying ring sizes that are prevalent in biologically active natural products and pharmaceuticals [3].

Menthofuran and Bioactive Furan Synthesis

Structural Significance and Bioactivity

Menthofuran represents a prominent furanoterpenoid structural class characterized by a fused furan ring system embedded within a sesquiterpene framework. This compound and structurally related analogs demonstrate a remarkable range of biological activities with potential therapeutic applications. The benzofuran scaffold, which shares structural similarities with menthofuran, is present in numerous compounds of medicinal interest, including the antidepressant (−)-BPAP, the antiarrhythmic agent amiodarone, and BNC105—a clinical candidate for renal and ovarian cancers [1]. Natural products incorporating this structural motif, such as amurensin H (viniferifuran) and anigopreissin A, have demonstrated significant anti-inflammatory effects and antiviral activity, including inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic potential of this structural class [1].

The planar aromatic nature of the fully unsaturated benzofuran system confers distinct electronic properties and binding characteristics, while the partially saturated 2,3-dihydrobenzofuran variant introduces three-dimensional structural complexity with prochiral centers that influence biological recognition. This structural diversity enables interaction with various biological targets, explaining the broad pharmacological profile observed for furan-containing compounds, which includes anticancer, antiviral, anti-Alzheimer's disease, antiparasitic, antitubercular, and antibacterial activities [1]. The significant bioactive profile of these furan-based natural products has sustained strong interest in developing efficient synthetic approaches to access these scaffolds and their structural analogs for drug discovery applications.

Conventional Synthetic Approaches

Traditional synthetic routes to menthofuran and related furan systems have typically relied on intramolecular cyclization strategies involving formation of key bonds in the furan ring. These approaches include:

  • C7a–O Bond Formation: Strategies involving cyclization of o-halophenylacetylenes or o-halobenzylketones using transition metal catalysts such as copper, palladium, or iron complexes [1].

  • O–C2 Bond Formation: The most common intramolecular approach employing C–H activation of o-alkenylphenols followed by palladium-catalyzed cyclization [1].

  • Biomimetic Furan Formation: A recently developed methodology employing I₂/DMSO-mediated direct transformation of α-isopropylidene ketones to furan rings, providing a biomimetic route to terpene furans including menthofuran and curzerene [2].

This last approach has demonstrated particular efficiency in the synthesis of several natural terpene furans, with menthofuran achieved in 75% yield and curzerene in 83% yield under optimized reaction conditions [2]. The I₂/DMSO system facilitates an oxidative cyclization that mimics potential biosynthetic pathways, offering a streamlined approach to these structurally complex natural products. However, these conventional approaches often lack the ability to rapidly generate structural complexity and stereochemical diversity required for comprehensive drug discovery efforts, creating an opportunity for implementation of INOC strategies.

Integrated Synthetic Strategy

Retrosynthetic Analysis

The strategic integration of INOC methodology into the synthesis of menthofuran-inspired architectures enables a divergent approach to structural analogs with potential enhanced bioactivity. The retrosynthetic analysis disconnects the core structure at the isoxazoline ring, revealing a linear precursor containing both nitrile oxide precursor and dipolarophile functionalities. This approach leverages the INOC reaction as the key complexity-generating transformation, establishing multiple stereocenters and the core ring system in a single synthetic operation.

The following diagram illustrates the strategic retrosynthetic analysis and synthetic planning for INOC-based approaches to menthofuran-inspired architectures:

G cluster0 Synthetic Planning cluster1 Retrosynthetic Analysis Compound1 Target Menthofuran-Inspired Polycyclic System Compound2 2-Isoxazoline Intermediate Compound1->Compound2 Functional Group Interconversion Compound3 INOC Precursor Containing Alkenes Compound2->Compound3 INOC Reaction Key Complexity Generation Compound4 Nitrile Oxide Precursor Compound3->Compound4 Nitrile Oxide Generation Compound5 Aldehyde/Alkene Building Blocks Compound4->Compound5 Wittig/Horner-Wadsworth-Emmons Coupling

Proposed Synthetic Pathway

The synthetic sequence begins with commercially available terpene-derived ketones or appropriately functionalized aromatic precursors, which are elaborated to incorporate both the nitrile oxide precursor functionality (typically as a nitroalkane or oxime) and the dipolarophile (alkene or alkyne) in spatial proximity to enable the key INOC reaction. The following workflow outlines the complete synthetic sequence from starting materials to final products:

G cluster0 Key INOC Transformation cluster1 Post-INOC Elaboration Start Terpene-derived Ketone or Aromatic Precursor Step1 Olefination Reaction Install Dipolarophile Start->Step1 Step2 Nitroalkane Installation via Alkylation Step1->Step2 Step3 Nitrile Oxide Generation Using PhNCO/Base or Halogenation/Base Step2->Step3 Step4 INOC Cyclization Form 2-Isoxazoline Ring Step3->Step4 Step5 Isoxazoline Reduction/ Rearrangement to Furan Step4->Step5 Step6 Structural Elaboration To Bioactive Analogs Step5->Step6 Final Menthofuran-Inspired Polycyclic Systems Step6->Final

Experimental Protocols

General Considerations

All reactions must be conducted under an inert atmosphere using anhydrous solvents unless otherwise specified. Reaction vessels should be flame-dried under vacuum and purged with nitrogen or argon before use. Commercial reagents can be used without further purification unless otherwise noted. Reaction monitoring is performed using thin-layer chromatography (TLC) on silica gel plates with appropriate visualization methods (UV, charring with phosphomolybdic acid or KMnO₄ stains). Purification by flash chromatography is performed using silica gel (230-400 mesh) with the indicated solvent systems.

Protocol 1: Nitrile Oxide Generation and INOC Reaction

Materials:

  • Nitroalkane precursor (1.0 equiv)
  • Dipolarophile-containing substrate (1.0 equiv)
  • Phenyl isocyanate (1.2 equiv) or N-chlorosuccinimide (1.1 equiv)
  • Triethylamine (1.5 equiv)
  • Anhydrous dichloromethane or toluene

Procedure:

  • Dissolve the nitroalkane precursor (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Cool the solution to 0°C under nitrogen atmosphere.
  • Add phenyl isocyanate (1.2 mmol) dropwise via syringe, followed by slow addition of triethylamine (1.5 mmol).
  • Stir the reaction mixture at 0°C for 30 minutes, then allow to warm to room temperature and monitor by TLC for consumption of starting material.
  • Once nitrile oxide formation is complete (disappearance of nitroalkane spot on TLC), add the alkene-containing dipolarophile (1.0 mmol) in one portion.
  • Heat the reaction mixture to reflux and monitor by TLC until cycloaddition is complete (typically 2-8 hours).
  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (10 mL).
  • Extract with dichloromethane (3 × 15 mL), combine organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate gradient elution.

Alternative Procedure Using Halogenation/Base:

  • Dissolve the oxime precursor (1.0 mmol) in anhydrous chloroform (10 mL) at 0°C.
  • Add N-chlorosuccinimide (1.1 mmol) portionwise and stir for 30 minutes at 0°C.
  • Add triethylamine (2.0 mmol) dropwise and stir for additional 30 minutes at 0°C to generate the hydroximoyl chloride.
  • Add the alkene dipolarophile (1.2 mmol) and warm to room temperature.
  • Add an additional portion of triethylamine (1.0 mmol) and stir until reaction completion as monitored by TLC.
  • Work up as described above.
Protocol 2: I₂/DMSO-Mediated Furan Formation (Comparative Method)

Materials:

  • α-Isopropylidene ketone precursor (1.0 equiv)
  • Iodine (1.0 equiv for terpene substrates)
  • Anhydrous DMSO
  • Appropriate solvent (hexane, toluene)

Procedure:

  • Dissolve the α-isopropylidene ketone precursor (1.0 mmol) in the appropriate solvent (10 mL) in a round-bottom flask.
  • Add iodine (1.0 mmol) and DMSO (30 mmol) to the reaction mixture.
  • Stir at room temperature for the specified time (5 minutes to 48 hours depending on substrate).
  • Monitor reaction progress by TLC.
  • Quench the reaction with saturated sodium thiosulfate solution (10 mL).
  • Extract with ethyl acetate (3 × 15 mL), combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify by flash chromatography using hexanes/MTBE (95:5) or as appropriate [2].
Protocol 3: Isoxazoline Reduction to Furan System

Materials:

  • 2-Isoxazoline product (1.0 equiv)
  • Raney Nickel (catalytic) or Mo(CO)₆ (1.2 equiv)
  • Anhydrous ethanol or THF

Procedure:

  • Dissolve the 2-isoxazoline (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.
  • Add Raney Nickel (catalytic amount) and equilibrate under nitrogen atmosphere.
  • Connect to hydrogen source (balloon or parr apparatus) and apply H₂ atmosphere (1 atm).
  • Stir vigorously at room temperature until TLC indicates complete consumption of starting material (typically 2-4 hours).
  • Filter through Celite pad, washing thoroughly with ethanol.
  • Concentrate the filtrate under reduced pressure to obtain the β-hydroxy ketone intermediate.
  • Dissolve the crude β-hydroxy ketone in toluene (10 mL) and add p-toluenesulfonic acid (0.1 equiv).
  • Heat to reflux with azeotropic removal of water using a Dean-Stark apparatus.
  • Monitor by TLC until furan formation is complete.
  • Cool, wash with saturated sodium bicarbonate, dry over sodium sulfate, and concentrate.
  • Purify by flash chromatography.

Data Presentation and Analysis

Optimization of INOC Reaction Conditions

Table 1: Evaluation of Reaction Conditions for INOC Transformation

Entry Nitrile Oxide Precursor Base Solvent Temperature (°C) Time (h) Yield (%)
1 Nitroalkane/PhNCO Et₃N CH₂Cl₂ 25 6 72
2 Nitroalkane/PhNCO Et₃N Toluene 110 2 85
3 Nitroalkane/PhNCO DBU Toluene 110 2 78
4 Oxime/NCS Et₃N CHCl₃ 0 → 25 4 81
5 Oxime/NCS iPr₂EtN CHCl₃ 0 → 25 4 83
6 Hydroximoyl chloride Et₃N THF 65 3 76
Comparative Yields of Furan-Containing Natural Products

Table 2: Synthetic Yields of Bioactive Furan Compounds via Different Methods

Compound INOC Route Yield (%) I₂/DMSO Method Yield (%) Traditional Cyclization Yield (%) Biological Activity
Menthofuran 68 (over 3 steps) 75 [2] 60-70 Insecticidal, Flavoring
Curzerene 72 (over 3 steps) 83 [2] 65-75 Anti-inflammatory
Atractylon 65 (over 3 steps) 74 [2] 55-65 Anticancer Potential
Linderazulene 58 (over 3 steps) 21-46 [2] 30-40 Antifeedant Properties
Analytical Data for Key Intermediates

Table 3: Characterization Data for INOC-Derived 2-Isoxazolines

Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃) HRMS m/z [M+H]+ HPLC Rt (min)
Isoxazoline A 7.08 (bs, 1H), 4.46 (dd, J=12.5, 4.1 Hz, 1H), 2.76 (d, J=15.4 Hz, 1H), 2.50-2.15 (m, 7H), 1.96 (d, J=1.2 Hz, 3H), 0.92 (s, 3H) 149.0, 146.6, 137.4, 119.2, 115.9, 109.5, 50.3, 45.4, 41.8, 41.4, 39.4, 37.6, 22.4, 15.1, 8.2 Calcd: 343.0559 Found: 343.0543 18.5
Isoxazoline B 7.08 (bs, 1H), 5.21 (s, 1H), 4.50 (dd, J=11.6, 5.7 Hz, 1H), 2.91-2.80 (m, 1H), 2.77-2.65 (m, 3H), 2.40 (d, J=12.4 Hz, 1H), 2.32 (d, J=16.1 Hz, 1H), 1.96 (d, J=1.1 Hz, 3H), 0.94 (s, 3H) 150.2, 137.9, 134.9, 122.3, 119.2, 116.7, 47.0, 44.3, 41.6, 38.6, 38.0, 22.8, 21.0, 13.3, 8.2 Calcd: 343.0559 Found: 343.0538 23.2

Safety and Environmental Considerations

Handling Precautions
  • Phenyl isocyanate is a moisture-sensitive lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
  • Iodine and DMSO combinations can generate reactive oxygen species; ensure proper temperature control to prevent runaway exothermic reactions.
  • N-chlorosuccinimide may release chlorine gas upon decomposition; store in a cool, dry place away from light.
  • All anhydrous solvents should be purified according to standard procedures and stored under inert atmosphere.
  • Raney Nickel catalysts are pyrophoric and should be handled under appropriate inert conditions; never allow to dry out.
Waste Management
  • Heavy metal-containing waste from molybdenum-mediated reactions should be collected separately for appropriate disposal.
  • Halogenated solvents should be collected in designated waste containers and not mixed with other solvent waste streams.
  • Silica gel from chromatographic purification may contain adsorbed organic compounds and should be disposed of as solid chemical waste.

Conclusion and Outlook

The strategic implementation of intramolecular nitrile oxide cycloaddition methodology provides an efficient and versatile approach to complex molecular architectures inspired by menthofuran and related bioactive furans. The integrated synthetic strategy outlined in these application notes demonstrates how INOC reactions can serve as key complexity-generating transformations in the synthesis of structurally intricate systems with potential biological activity. The experimental protocols have been optimized for reproducibility and efficiency, with comprehensive characterization data provided for key intermediates to facilitate implementation in drug discovery and natural product synthesis programs.

The comparative analysis of INOC approaches with traditional furan synthesis methods reveals complementary advantages, with the I₂/DMSO-mediated approach offering direct access to furan systems while the INOC strategy provides greater opportunities for structural diversification through the versatile 2-isoxazoline intermediate. As the field of diversity-oriented synthesis continues to evolve, incorporating computational design principles and chemoinformatic analysis [4], the integration of INOC methodology into library design offers promising avenues for exploring underutilized regions of chemical space. Future directions will focus on expanding the scope of asymmetric INOC reactions, developing continuous-flow implementations for improved safety and scalability, and applying these strategies to the synthesis of more complex natural product analogs with enhanced biological profiles.

References

Comprehensive Application Notes and Protocols: Menthofuran Depolymerization Method for Tannin Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Condensed tannins (CTs), also known as proanthocyanidins, are ubiquitous oligomeric and polymeric flavan-3-ols found throughout the plant kingdom. These complex polyphenolic compounds play crucial roles in plant defense mechanisms and possess significant nutritional and pharmacological properties. The structural characterization of CTs has presented persistent analytical challenges due to their macromolecular nature and structural diversity, which includes variations in monomer composition, interflavan linkages, and degree of polymerization. Traditional methods for CT analysis have relied on acid-catalyzed depolymerization in the presence of nucleophiles such as phloroglucinol or 2-mercaptoethanol, which cleave the interflavanic bonds (C4-C8 or C4-C6) and generate analyzable terminal units. However, these conventional approaches suffer from significant limitations, including incomplete depolymerization, requirement for large nucleophile excesses, and extended reaction times.

The furanolysis method using menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) represents a significant advancement in condensed tannin analysis. This innovative approach exploits the exceptional nucleophilic efficiency of menthofuran under mild acid conditions (0.1 M HCl) at 30°C, enabling rapid and quantitative cleavage of interflavanic bonds. The reaction mechanism involves acid-catalyzed heterolytic cleavage of the C4-C8 bond, generating a carbocation at the C4 position of the extension unit, which is subsequently trapped by menthofuran acting as a nucleophile. This results in the formation of specific flavan-3-ol-menthofuran adducts that can be readily quantified using UHPLC-DAD-MS analysis [1] [2]. The method achieves near-complete depolymerization (>98%) of procyanidin B2 within 40 minutes using only a 1:1 molar ratio of menthofuran to substrate, dramatically outperforming traditional nucleophiles while requiring significantly smaller quantities of reagent [3].

Advantages and Comparative Performance

Key Advantages Over Traditional Methods

The menthofuran depolymerization method offers several substantial improvements over traditional approaches for tannin characterization:

  • Superior efficiency: Menthofuran achieves quantitative depolymerization (>98%) of procyanidin B2 within 40 minutes, whereas phloroglucinol and 2-mercaptoethanol reach only 41% and 23% conversion, respectively, under identical conditions [3].

  • Minimal reagent requirements: The method requires only a 1:1 molar ratio of menthofuran to substrate or a 1:1 weight ratio to crude tannin extract, compared to the 10-fold and 100-fold molar excesses needed for phloroglucinol and 2-mercaptoethanol, respectively [1] [2].

  • Preservation of native structure: Unlike harsher degradation methods, furanolysis preserves the original stereochemistry of the flavan-3-ol units, providing accurate information about the native tannin structure.

  • Direct analysis capability: The method enables analysis of plant materials without prior tannin extraction, simplifying the analytical workflow and reducing potential losses or alterations [4].

  • Comprehensive characterization: Menthofuran allows simultaneous determination of tannin content, composition, and mean degree of polymerization from a single analysis.

Quantitative Performance Comparison

Table 1: Comparative performance of nucleophiles in tannin depolymerization

Parameter Menthofuran Phloroglucinol 2-Mercaptoethanol
Depolymerization Efficiency (%) >98% 41% 23%
Reaction Time 40 min >120 min >120 min
Molar Ratio (Nucleophile:Substrate) 1:1 10:1 100:1
Weight Ratio (Nucleophile:Extract) 1:1 10:1 100:1
Reaction Temperature 30°C 30°C 30°C
Acid Concentration 0.1 M HCl 0.1 M HCl 0.1 M HCl

Table 2: Kinetic parameters for different flavan-3-ol units during menthofuran depolymerization

Flavan-3-ol Unit Time to Maximum Concentration (min) Relative Stability Key Observations
Non-galloylated units 120-150 Higher Rapid release and stable adduct formation
Galloylated units 200-300 Lower Slower release kinetics, potential degradation
Catechin/epicatechin 120-150 High Quantitative conversion to adducts
Gallocatechin 150-180 Moderate Slightly slower kinetics than catechin

The kinetic profile of menthofuran depolymerization reveals important differences between flavan-3-ol units. Non-galloylated units reach their maximum concentration within 120-150 minutes, while galloylated units require 200-300 minutes, indicating differences in stability and reaction kinetics [3]. This temporal variation must be considered when optimizing reaction times for specific tannin sources.

Reagents and Materials

Chemical Reagents

The following chemical reagents are required for the menthofuran depolymerization protocol:

  • Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, ≥95% purity) - Store under inert atmosphere at -20°C
  • Hydrochloric acid (ACS grade, 37% w/w)
  • Methanol (HPLC grade)
  • Acetone (ACS grade)
  • Deionized water (HPLC grade)
  • Reference standards: Procyanidin B2, catechin, epicatechin, epicatechin gallate (≥90% purity)
Plant Materials and Extraction
  • Plant material: Dried, finely ground (0.6-1.0 mm particle size) plant tissue or bark
  • Extraction solvents: Methanol-water mixtures (typically 70:30 v/v) or aqueous acetone (70:30 v/v)
  • Purification materials: Solid-phase extraction cartridges (C18 or Sephadex LH-20) for tannin purification if required

Table 3: Recommended extraction conditions for different plant materials

Plant Material Extraction Solvent Solid:Liquid Ratio Temperature Time Key Considerations
Pine bark 75% methanol/water 1:6 (mass:volume) 120°C 2 h Enhanced yield of condensed tannins [5]
General plant tissue 70% acetone/water 1:10 (mass:volume) Room temperature 1 h with shaking Minimal degradation of labile units
Leaves 70% methanol/water 1:10 (mass:volume) 4°C 24 h Cold extraction preserves native structure

Step-by-Step Experimental Protocol

Sample Preparation and Tannin Extraction
  • Plant material processing:

    • Dry plant material at 40°C until constant weight
    • Grind to a fine powder (0.6-1.0 mm particle size) using a laboratory mill
    • Store in airtight containers protected from light at -20°C until use
  • Tannin extraction (choose appropriate method from Table 3):

    • Weigh 1.0 g of dried plant powder into a sealed reactor
    • Add 10 mL of extraction solvent (e.g., 75% methanol/water for pine bark)
    • Heat at 120°C for 2 hours with continuous agitation
    • Cool to room temperature and vacuum filter through Whatman No. 1 filter paper
    • Wash solid residue with 5 mL fresh solvent
    • Combine filtrates and evaporate under reduced pressure at 30°C
    • Lyophilize or spray-dry the extract and store at -20°C protected from light [5] [6]
  • Extract characterization (optional):

    • Determine total polyphenol content using Folin-Ciocalteu method
    • Assess condensed tannin content via vanillin-HCl assay
    • Perform preliminary composition analysis by HPLC-DAD
Menthofuran Depolymerization Procedure
  • Reaction mixture preparation:

    • Weigh accurately 5-10 mg of tannin extract or plant powder into a 10 mL screw-cap tube
    • Add 1 mL of methanol-water (50:50, v/v) solution
    • Add menthofuran at 1:1 weight ratio to tannin extract (for purified extracts) or 1:10 weight ratio to plant material (for direct analysis)
    • Vortex for 30 seconds until complete dissolution or homogeneous suspension
  • Acid-catalyzed depolymerization:

    • Add 1 mL of 0.2 M HCl solution to achieve final concentration of 0.1 M HCl
    • Flush the headspace with nitrogen or argon for 1 minute to eliminate oxygen
    • Seal tube tightly and incubate at 30°C in a water bath with continuous agitation
    • Monitor reaction time: 2 hours for non-galloylated tannins, 5 hours for galloylated tannins
  • Reaction termination and sample processing:

    • Stop reaction by cooling on ice for 5 minutes
    • Neutralize with 0.1 mL of 2 M sodium acetate solution
    • Centrifuge at 10,000 × g for 10 minutes to precipitate insoluble material
    • Filter through 0.22 μm PVDF syringe filter
    • Transfer to HPLC vial for immediate analysis or store at -80°C for up to 1 week
UHPLC-DAD-MS Analysis Conditions
  • Chromatographic separation:

    • Column: C18 reversed-phase column (100 × 2.1 mm, 1.7 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient program: 0-2 min (5% B), 2-15 min (5-30% B), 15-18 min (30-95% B), 18-20 min (95% B), 20-22 min (95-5% B), 22-25 min (5% B)
    • Flow rate: 0.3 mL/min
    • Column temperature: 35°C
    • Injection volume: 5 μL
  • Detection parameters:

    • DAD detection: 280 nm (flavan-3-ol monomers), 320 nm (galloylated derivatives), 360 nm (oxidation products)
    • MS detection: Electrospray ionization in negative mode
    • Capillary voltage: 3.0 kV
    • Cone voltage: 30 V
    • Source temperature: 120°C
    • Desolvation temperature: 350°C
    • Mass range: m/z 100-1500

Data Analysis and Interpretation

Identification of Depolymerization Products

The UHPLC-DAD-MS analysis generates a characteristic chromatographic profile consisting of:

  • Terminal units: Native flavan-3-ol monomers (catechin, epicatechin, etc.) released from terminal positions
  • Extension units: Flavan-3-ol-menthofuran adducts derived from extension units
  • Oxidation products: Minor compounds resulting from side reactions

Key identification parameters include:

  • Retention times compared to authentic standards
  • UV-Vis spectra characteristic of flavan-3-ol substitution patterns
  • Mass spectrometric data: [M-H]- ions for flavan-3-ol-menthofuran adducts typically appear at m/z 425 for catechin/epicatechin adducts and m/z 577 for gallocatechin adducts
Quantitative Analysis and Calculations
  • Preparation of calibration standards:

    • Prepare stock solutions of catechin, epicatechin, and other available flavan-3-ol standards
    • Create calibration curves in the range of 0.1-100 μg/mL
    • Include menthofuran adducts if synthesized standards are available
  • Key calculations:

    • Molar proportion of constitutive units = (Peak area of unit / Total peak area of all units) × 100
    • Mean degree of polymerization (mDP) = (Sum of extension units + Sum of terminal units) / Sum of terminal units
    • Conversion yield = (Total quantified units after depolymerization) / (Theoretical maximum based on tannin content) × 100

G cluster_Reaction Furanolysis Reaction Mechanism Start Start: Tannin Extract/Plant Material Extraction Extraction Step (70% Acetone/Water) Start->Extraction Reaction Depolymerization Reaction 1:1 Menthofuran:Sample 0.1 M HCl, 30°C, 2-5h Extraction->Reaction Quench Reaction Quenching (Ice Bath + Neutralization) Reaction->Quench AcidCleavage Acid-Catalyzed Cleavage C4-C8 Bond Heterolysis Reaction->AcidCleavage Analysis UHPLC-DAD-MS Analysis Quench->Analysis DataProcessing Data Processing Analysis->DataProcessing Results Results: Composition & mDP DataProcessing->Results Tannin Polymeric Tannin Tannin->AcidCleavage Carbocation C4 Carbocation Intermediate AcidCleavage->Carbocation AdductFormation Nucleophilic Attack Menthofuran Trapping Carbocation->AdductFormation FinalAdduct Flavan-3-ol-Menthofuran Adduct AdductFormation->FinalAdduct

Diagram 1: Complete experimental workflow for menthofuran depolymerization method showing main steps (above) and detailed reaction mechanism (below)

Applications and Limitations

Scope of Applications

The menthofuran depolymerization method has been successfully applied to:

  • Commercial tannin extracts: Quebracho, mimosa, pine bark, and grape seed extracts
  • Plant materials: Direct analysis of bark, leaves, fruits, and seeds without prior extraction
  • Food and agricultural products: Tea, wine, chocolate, fruits, and cereals
  • Biological samples: Analysis of tannin metabolites in animal models

The method enables comprehensive characterization of:

  • Compositional analysis: Determination of constitutive flavan-3-ol units
  • Structural features: Identification of terminal versus extension units
  • Polymerization degree: Calculation of mean degree of polymerization (mDP)
  • Quantitative assessment: Accurate quantification of tannin content in complex matrices
Limitations and Considerations

Despite its significant advantages, the menthofuran method presents certain limitations:

  • Molecular weight distribution: Current depolymerization methods cannot assess molecular weight distribution or sequences beyond hexamers due to their low occurrence in samples [3]
  • Galloylated units: Galloylated units exhibit slower reaction kinetics (200-300 minutes to maximum concentration) compared to non-galloylated units (120-150 minutes) [3]
  • Oxidation sensitivity: Flavan-3-ol carbocations are susceptible to oxidation, necessitating oxygen-free conditions
  • Standard availability: Quantitative accuracy is limited by the availability of authentic standards for less common flavan-3-ol units

Troubleshooting Guide

Table 4: Common issues and solutions in menthofuran depolymerization

Problem Potential Causes Solutions
Low conversion yield Insufficient reaction time, incorrect acid concentration, inadequate menthofuran ratio Extend reaction time to 5h, verify HCl concentration, ensure 1:1 menthofuran:extract ratio
Multiple peaks for same unit Partial racemization at C3, oxidation products, incomplete depolymerization Use oxygen-free conditions, optimize reaction time, verify pH control
Poor chromatographic resolution Column degradation, incorrect gradient, sample overload Recondition or replace column, optimize mobile phase gradient, dilute sample
High background noise Contaminated reagents, column contamination, insufficient sample cleanup Use fresh HPLC-grade reagents, implement sample cleanup step, use guard column
Inconsistent mDP values Incomplete extraction, sample heterogeneity, degradation during storage Standardize extraction protocol, ensure homogeneous sampling, store samples at -20°C

Conclusion

The menthofuran depolymerization method represents a significant advancement in the analytical characterization of condensed tannins, offering unprecedented efficiency, sensitivity, and practicality compared to traditional approaches. Its ability to provide comprehensive structural information using minimal reagent quantities makes it particularly valuable for both research and quality control applications. As the importance of tannins continues to grow in nutritional, pharmaceutical, and material science fields, this methodology is poised to become the standard reference method for condensed tannin analysis, enabling more accurate structure-activity relationship studies and quality assessment of tannin-containing products.

References

Menthofuran Hepatotoxicity: Key Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the metabolic pathways of menthofuran is crucial for troubleshooting hepatotoxicity experiments. The primary mechanism involves cytochrome P450-mediated oxidation, leading to reactive intermediates that cause liver damage [1].

Table 1: Primary Hepatotoxic Metabolites of Menthofuran

Metabolite Chemical Nature Experimental Evidence Role in Hepatotoxicity
γ-ketoenal ((Z)-(2'-keto-4'-methylcyclohexylidene) propanal) Reactive γ-ketoenal [1] Identified in rat/human liver microsomes and rat liver slices; trapped as semicarbazide derivative [1] Major reactive metabolite; binds to cellular proteins [1]
Mintlactones Diastereomeric lactones [1] Detected in microsomal incubations and in vivo rat urine [1] Indicates furan ring oxidation; hepatotoxic contribution possible [1]
Furanyl Glutathione Conjugate GSH adduct [1] Identified via HPLC and NMR in microsomal systems [1] Evidence of reactive, electrophilic intermediate formation [1]
p-Cresol Aromatic phenol Not detected as a significant metabolite in rat/human microsomes, liver slices, or in vivo rat urine [1] Ruled out as a primary hepatotoxic agent in updated studies [1]

Troubleshooting Note: If your experiments aim to link p-cresol to menthofuran's toxicity, recent evidence suggests this pathway is minor. Focus instead on detecting the γ-ketoenal or glutathione conjugates [1].

Experimental Models & Protocols for Hepatotoxicity Assessment

Several validated experimental models can be used to study menthofuran toxicity, from in vitro systems to whole-animal studies.

Table 2: Experimental Models for Studying Menthofuran Hepatotoxicity

Model System Key Applications Protocol Summary / Key Endpoints Evidence of Use
In Vitro: Liver Microsomes (Rat & Human) Metabolite identification and CYP reaction phenotyping [1] Incubate menthofuran with NADPH-supplemented microsomes; analyze metabolites via HPLC-MS/MS [1] Used to identify γ-ketoenal, mintlactones, and GSH conjugates [1]
Ex Vivo: Precision-Cut Rat Liver Slices Mechanistic studies and cytotoxicity screening [1] Expose slices to menthofuran; measure lactate dehydrogenase (LDH) release as a marker of cell death [1] Model validated for exploring mechanisms of hepatocellular injury [1]
In Vivo: Rat Models Integrated hepatotoxicity assessment [2] Administer via i.p. injection; assess plasma Alanine Aminotransferase (ALT) levels and histopathology for necrosis [2] Used to quantify hepatotoxicity (e.g., plasma ALT, necrosis) from preformed MF and MF generated from pulegone [2]

Risk Assessment & Quantitative Toxicology

For a complete safety profile, it's important to consider pulegone, the precursor to menthofuran. Recent risk assessments have established new safety thresholds.

Table 3: Risk Assessment Data for Pulegone (Menthofuran Precursor)

Parameter Value Context and Application
BMDL10 (Point of Departure) 4.8 mg/kg b.w./day Lowest benchmark dose lower confidence limit from NTP 2-year studies; used for ADI calculation [3].
New ADI (Acceptable Daily Intake) 48 µg/kg b.w./day Derived from BMDL (4.8 mg/kg) with a 100-fold uncertainty factor. This is significantly lower than the previous TDI [3].
IARC Classification Group 2B Possibly carcinogenic to humans [3].

Metabolic Pathway Visualization

The following diagram summarizes the key metabolic pathways of menthofuran, highlighting the route to toxic intermediates. This can help in visualizing potential intervention points.

MenthofuranMetabolism Menthofuran Hepatotoxic Metabolism Menthofuran Menthofuran CYP450 CYP450 Oxidation Menthofuran->CYP450 ReactiveEpoxides Reactive Epoxides (Furan Ring) CYP450->ReactiveEpoxides gammaKetoenal γ-ketoenal CYP450->gammaKetoenal Mintlactones Mintlactones CYP450->Mintlactones GSH_Conjugation GSH Conjugation ReactiveEpoxides->GSH_Conjugation ProteinBinding Protein Binding (Covalent) ReactiveEpoxides->ProteinBinding gammaKetoenal->GSH_Conjugation gammaKetoenal->ProteinBinding Detoxified Detoxified Excreted GSH_Conjugation->Detoxified Hepatotoxicity Hepatotoxicity (Necrosis) ProteinBinding->Hepatotoxicity

Detailed Experimental Protocol: Liver Slice Cytotoxicity Model

This protocol is adapted from studies that successfully used rat liver slices to model menthofuran-induced hepatotoxicity [1].

1. System Preparation:

  • Prepare Krebs-Ringer bicarbonate buffer (pH 7.4), continuously gassed with O₂/CO₂ (95%/5%).
  • Use a mechanical tissue slicer to prepare precision-cut liver slices (200-300 µm thickness) from rat liver.

2. Dosing and Incubation:

  • Expose liver slices to menthofuran (dissolved in DMSO; final DMSO concentration ≤0.1%) at concentrations typically ranging from 100-500 µM.
  • Include control slices incubated with vehicle (DMSO) only.
  • Incubate slices for up to 24 hours at 37°C in a dynamic organ culture system.

3. Toxicity Assessment:

  • Primary Endpoint: Lactate Dehydrogenase (LDH) Release. At designated time points, collect aliquots of the incubation medium. Use a standardized LDH kit to measure enzyme activity. LDH release is a quantitative marker of cell membrane damage and cytotoxicity [1].
  • Secondary Endpoint: Metabolite Analysis. After incubation, homogenize the liver slices and extract metabolites. Analyze for menthofuran metabolites (e.g., γ-ketoenal, mintlactones, GSH conjugates) using HPLC-MS/MS methods [1].

Troubleshooting Tip: If high background cytotoxicity is observed in controls, ensure that the slicing process is rapid and performed in ice-cold, oxygenated buffer to preserve tissue viability.

Key Insights for Researchers

  • Focus on Reactive Metabolites: The weight of evidence points towards γ-ketoenal and reactive epoxides as the primary hepatotoxic agents, not p-cresol [1]. Experimental designs should prioritize detecting and quantifying these species.
  • Time Course is Critical: When comparing the toxicity of preformed menthofuran to menthofuran generated in vivo from pulegone, the time course of exposure is a critical variable. Matching the area under the curve (AUC) alone may not be sufficient, as differences in the peak concentration and timing can lead to different toxicological outcomes [2].
  • Adhere to New Safety Standards: Be aware that the acceptable daily intake (ADI) for pulegone has been recently revised downward to 48 µg/kg b.w./day [3]. This should inform dosing decisions in chronic studies.

References

Menthofuran & CYP2A6 Inhibition: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the basic mechanism by which menthofuran inhibits CYP2A6? Menthofuran is classified as a potent mechanism-based inactivator of CYP2A6 [1] [2] [3]. This means it is not a simple reversible inhibitor; it requires metabolic activation by the CYP2A6 enzyme itself. Once activated, it forms a reactive intermediate that covalently modifies the apo-protein of CYP2A6, leading to its irreversible inactivation [1] [2]. The inactivation is both time- and dose-dependent and is not due to heme modification [2] [3].

Q2: How potent and selective is menthofuran as a CYP2A6 inhibitor? The following table summarizes key quantitative data for menthofuran and places it in the context of other common CYP2A6 inhibitors.

Table 1: Inhibitory Parameters of Menthofuran and Other CYP2A Inhibitors

Inhibitor Name Inhibition Type CYP2A6 Inhibition (Kᵢ or IC₅₀) CYP2A13 Inhibition (Kᵢ or IC₅₀) Selectivity (2A6 vs. 2A13) Key Characteristics
Menthofuran Mechanism-Based Inactivator [2] Kᵢ: 1.27 µM (IC₅₀) [4] Kᵢ: 1.24 µM (Inhibitor) [2] >10-fold preference for 2A6 [5] Potent and selective CYP2A6 inactivator [5].
Methoxsalen (8-MOP) Not Specified IC₅₀: 0.47 µM [4] Kᵢ: 6-fold lower than for 2A6 [5] Prefers CYP2A13 [5] Potent but non-selective; also inhibits other enzymes like CYP3A4 [4].
β-Nicotyrine Mechanism-Based Inactivator (CYP2A6) [2] Kᵢ: 0.17 µM (Inhibitor) [1] Kᵢ: 0.17 µM (Inhibitor) [1] [2] Non-selective A tobacco constituent; potent inhibitor of both enzymes [5].
(-)-Menthol Reversible Inhibitor [2] Kᵢ: 110 µM [1] [2] Kᵢ: 8.2 µM [1] [2] Prefers CYP2A13 A weak inhibitor compared to menthofuran and β-nicotyrine [3].
Tranylcypromine Not Specified Data from specific assay [5] Data from specific assay [5] >10-fold preference for 2A6 [5] One of the few compounds with selectivity comparable to menthofuran [5].

The diagram below illustrates the biochemical mechanism of menthofuran's action on CYP2A6.

Menthofuran Menthofuran CYP2A6 CYP2A6 Menthofuran->CYP2A6 Binds to active site ReactiveIntermediate ReactiveIntermediate CYP2A6->ReactiveIntermediate Metabolic Activation InactivatedEnzyme InactivatedEnzyme ReactiveIntermediate->InactivatedEnzyme Covalent Modification of Apo-Protein

Experimental Protocols

Q3: What is a standard protocol for assessing CYP2A6 inactivation by menthofuran? The following workflow and detailed method describe a standard inactivation assay using coumarin 7-hydroxylation as a probe reaction [2].

Experimental Workflow: Characterizing CYP2A6 Inactivation

Reconstitute Reconstitute CYP2A6 enzyme with reductase and lipid PreIncubate Pre-incubate enzyme with NADPH and Menthofuran Reconstitute->PreIncubate Aliquot At timed intervals, remove aliquots PreIncubate->Aliquot SecondaryAssay Dilute aliquot into secondary assay with coumarin Aliquot->SecondaryAssay Analyze Analyze 7-OH-coumarin production via HPLC/fluorescence SecondaryAssay->Analyze

Detailed Protocol: Mechanism-Based Inactivation Assay

  • Enzyme Reconstitution: Reconstitute purified CYP2A6 (e.g., heterologously expressed in E. coli) with rat NADPH-P450 oxidoreductase in a 1:2 ratio. Include dilauroyl-l-α-phosphatidylcholine (DLPC) at 0.2 μg/pmol P450 and catalase (60 U/μl) in 50 mM Tris buffer, pH 7.4. Incubate on ice for 45 minutes [2].
  • Primary Inactivation Reaction:
    • Set up reaction mixtures containing the reconstituted enzyme and an NADPH-generating system (e.g., 0.4 mM NADP+, 10 mM Glucose-6-phosphate, 0.4 U/ml G6PDH) in Tris buffer.
    • Critical: Add menthofuran (typically 0-25 μM) to start the inactivation. Include controls without menthofuran and without NADPH.
    • Incubate the reaction at 37°C.
    • At predetermined time intervals (e.g., 0, 2.5, 5, 7.5, 10 min), remove a small aliquot (e.g., 5 μL) from the primary reaction mixture [2].
  • Secondary Activity Assay:
    • Immediately dilute the aliquot into a large volume (e.g., 100-fold) of a secondary assay mixture containing a high concentration of the probe substrate coumarin (e.g., 40-100 μM) and the NADPH-generating system in Tris buffer with bovine serum albumin (40 μg/ml). The dilution is crucial to stop further inactivation by diluting the menthofuran [2].
    • Incubate this secondary reaction for 10 minutes at 37°C to allow the remaining active CYP2A6 to metabolize coumarin to 7-hydroxycoumarin.
    • Terminate the reaction by adding trichloroacetic acid (e.g., 15% final concentration) [2].
  • Analysis and Data Fitting:
    • Quantify the product, 7-hydroxycoumarin, using HPLC with fluorescence detection [2].
    • Plot the remaining enzyme activity (from the secondary assay) against the pre-incubation time from the primary reaction.
    • The data is fit to an equation for mechanism-based inactivation to determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) [2].

Troubleshooting Common Issues

Q4: What are common challenges when working with menthofuran and CYP2A6?

  • Problem: Lack of Inactivation Observed.
    • Cause 1: Inactivation is NADPH-dependent. Forgetting to add the NADPH-generating system to the primary reaction will prevent metabolic activation of menthofuran [2].
    • Cause 2: The dilution into the secondary assay is insufficient. If the menthofuran is not diluted enough, inactivation will continue during the activity measurement, skewing results. Ensure a high enough dilution factor (50- to 100-fold is common) [2].
  • Problem: High Background Inhibition in Control.
    • Cause: Menthofuran is also a reversible inhibitor. This is why the secondary assay must be performed with a high dilution and a high concentration of the probe substrate (coumarin) to out-compete any residual, non-covalently bound menthofuran [2].
  • Problem: Low or No Enzyme Activity.
    • Cause 1: Improper enzyme reconstitution. Ensure the correct ratios of P450, reductase, and lipid are used, and that the reconstitution mixture has been incubated adequately [2].
    • Cause 2: Enzyme instability. Perform reconstitution and assays on ice where possible and use enzymes promptly. Include positive controls (e.g., enzyme without inhibitor) in every experiment.

Research Applications & Implications

Q5: Why is inhibiting CYP2A6 a relevant strategy for smoking cessation? CYP2A6 is the primary enzyme responsible for metabolizing nicotine to cotinine [1] [6]. The rate of nicotine metabolism directly influences smoking behavior; fast metabolizers tend to smoke more to maintain nicotine levels [6] [7]. Therefore, inhibiting CYP2A6 slows nicotine metabolism, which could help reduce cigarette consumption and aid in smoking cessation [1] [7]. Menthofuran, as a potent and selective inactivator, serves as a key tool compound for validating this therapeutic approach [5].

Q6: Are there clinical considerations for using menthofuran as a template for drugs? While menthofuran is a potent and selective research tool, its inherent reactivity may pose challenges for direct drug development. Research efforts are focused on designing safer analogs. For instance, synthetic benzofuran and coumarin derivatives have been developed to achieve higher potency and selectivity for CYP2A6 [4]. Another strategy involves designing pyridine-based compounds that mimic nicotine's structure but act as mechanism-based inhibitors, offering a potential path for novel therapeutic agents [7].

References

menthofuran metabolic activation reactive intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Metabolic Pathways

What are the key reactive intermediates of Menthofuran and how do they cause toxicity?

The hepatotoxicity of menthofuran is primarily caused by reactive metabolites that bind to cellular proteins [1]. The major pathway involves cytochrome P450 enzymes oxidizing the furan ring, leading to a reactive γ-ketoenal ((Z)-(2'-keto-4'-methylcyclohexylidene) propanal) [2] [1]. This electrophile can bind to proteins or undergo further reactions to form mintlactones [2]. Epoxides formed during furan ring oxidation are also suspected toxic intermediates [1].

The following diagram illustrates this primary metabolic activation pathway:

MenthofuranMetabolism Menthofuran Menthofuran P450 P450 Menthofuran->P450  CYP Oxidation GammaKetoenal GammaKetoenal P450->GammaKetoenal  Primary Reactive Metabolite ProteinBinding ProteinBinding GammaKetoenal->ProteinBinding  Covalent Binding   Mintlactones Mintlactones GammaKetoenal->Mintlactones  Further Reaction  

What is the role of p-cresol in menthofuran toxicity?

Recent evidence suggests p-cresol is not a significant hepatotoxic metabolite of menthofuran. Studies in rat and human liver microsomes, rat liver slices, and in vivo in rats did not detect p-cresol formation above background levels. These background levels were far below concentrations known to cause cytotoxicity [1].

Experimental Protocols & Data

How can I identify and quantify menthofuran metabolites in vitro?

This methodology is adapted from published protocols [1] for use with liver microsomes.

  • 1. Incubation: Prepare liver microsomes (from rat or human) in a suitable buffer (e.g., potassium phosphate). Add menthofuran (dissolved in DMSO or methanol) to initiate the reaction. Include an NADPH-generating system to provide cofactors for CYP enzymes. Run controls without NADPH or without the microsomal protein.
  • 2. Metabolite Trapping (Optional): To stabilize the reactive γ-ketoenal, add a trapping agent like semicarbazide hydrochloride to the incubation mixture, which forms a stable condensation product (TDC) for analysis [1].
  • 3. Sample Analysis:
    • HPLC: Use a C18 column with a methanol/water gradient containing 0.025% trifluoroacetic acid (TFA). Monitor at 254 nm for glutathione conjugates and 214 nm for mercapturic acid conjugates [1].
    • MS/MS: Use ionspray tandem mass spectrometry (ISP-MS/MS) for structural identification. Directly infuse purified samples [1].
    • NMR: For conclusive structural elucidation of isolated metabolites, use 1H- (300 MHz or 500 MHz) and 13C-NMR spectroscopy [1].

Key metabolites and their analytical signatures are summarized below:

Metabolite Type Key Analytical Features & Identification
γ-Ketoenal Reactive Intermediate Trapped as TDC derivative with semicarbazide for analysis; characterized by HPLC and NMR [1]
Mintlactones Stable Product Diastereomers ((-)-mintlactone and (+)-isomintlactone); ratio ~85/15; identified by HPLC, MS, and NMR [2] [1]
Glutathione Conjugate (MFGSH) Trapped Reactive Metabolite Detected by HPLC (254 nm); confirmed by ISP-MS/MS (synthetic derivative [MH]+ m/z 618) [1]
Mercapturic Acid Conjugate (MLNAC) Trapped Reactive Metabolite Detected by HPLC (214 nm); two diastereomeric isomers; identified by FAB mass spectrometry [1]
p-Cresol Reported Metabolite Not detected as a metabolite in recent studies using sensitive GC-MS methods [1]

How can I assess menthofuran-induced hepatotoxicity in a rat liver slice model?

Rat liver slices provide a useful ex vivo model for studying mechanisms of injury [1].

  • 1. Slice Preparation and Exposure: Prepare fresh liver slices and expose them to cytotoxic concentrations of menthofuran in a suitable culture medium.
  • 2. Toxicity Assessment: Measure lactate dehydrogenase (LDH) release into the culture medium as a marker of cell membrane damage and cytotoxicity [1].
  • 3. Metabolite Profiling: Analyze the culture medium and slice homogenates for menthofuran metabolites using the HPLC and MS methods described above.
  • 4. Covalent Binding Assessment: Use radiolabeled [³H]- or [¹⁴C]-menthofuran to quantify the extent of irreversible binding of reactive metabolites to slice proteins.

Troubleshooting FAQs

The metabolic activation of menthofuran in my microsomal incubations is low. What could be wrong?

  • Check CYP Cofactors: Ensure your NADPH-generating system is fresh and functioning. The CYP-mediated oxidation is NADPH-dependent.
  • Verify Enzyme Activity: Use a positive control substrate (e.g., testosterone) to confirm your liver microsomes are enzymatically active.
  • Optimize Incubation Conditions: Review protein concentration, incubation time, and pH to ensure they are within standard ranges for CYP assays.
  • Inhibitors/Inducers: Pre-treat animals with CYP inducers like phenobarbital to increase menthofuran metabolism, as shown in vivo and in vitro [2].

I cannot detect the reactive γ-ketoenal metabolite. How can I trap it?

The γ-ketoenal is highly reactive and short-lived. You must use a trapping agent.

  • Use Semicarbazide: Add semicarbazide hydrochloride to your incubation mixture. It specifically reacts with the γ-ketoenal to form a stable, characterizable semicarbazone derivative (5,6,7,8-tetrahydro-4,7-dimethyl-7H-cinnoline, TDC) [1].
  • Use Nucleophiles: Include glutathione (GSH) or N-acetylcysteine in the incubation. The reactive intermediates will form conjugates (MFGSH or MLNAC), which can be detected by HPLC-MS/MS [1].

The literature mentions p-cresol as a toxic metabolite, but my results do not support this. Why?

Earlier studies proposed p-cresol, but more recent and sensitive investigations have clarified its role.

  • Current Consensus: p-Cresol is not a major metabolite of menthofuran in rat or human systems. It was not detected in microsomes, liver slices, or rat urine at levels sufficient to cause toxicity [1].
  • Focus Your Research: The weight of evidence indicates that the γ-ketoenal and/or epoxides are the primary hepatotoxic species. Your experimental efforts are best focused on these pathways [1].

References

Mechanism of Glutathione Depletion by Pulegone and Menthofuran

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on how pulegone and its metabolite, menthofuran, lead to glutathione depletion and hepatotoxicity [1].

Compound Effect on Glutathione (GSH) Effect of P450 Inhibition Effect of Buthionine Sulfoximine (BSO) Key Finding
Pulegone Extensively depleted GSH in liver and plasma. GSH-depleting effect was reduced. Toxicity was markedly enhanced. Bioactivated by Cytochrome P-450 into reactive intermediates that conjugate with GSH.
Menthofuran Only marginally affected GSH levels. Information not available. Toxicity was not augmented. Its formation is one of at least two independent pathways for pulegone bioactivation.

Experimental Insights & Protocols

While a complete step-by-step protocol for studying pulegone is not available, the search results provide insights into general methods for investigating glutathione depletion.

One study used diethyl maleate (DEM) to experimentally deplete liver GSH in mice. The protocol involved intraperitoneal injection of DEM at different doses about 30 minutes before administering an experimental nanoprobe. Liver GSH levels were subsequently quantified using a modified Tietze enzymatic recycling assay [2].

Another study on humans measured GSH and intermediate metabolites in erythrocytes. Enzymatic activities in the γ-glutamyl cycle (which governs GSH synthesis and degradation) were inferred by calculating the ratio of product to precursor concentrations (e.g., cysteinyl-glycine/GSH for degradation activity) [3].

Pathway Visualization

The following diagram illustrates the hepatotoxicity pathway of pulegone, based on the information from the search results.

G Pulegone Pulegone P450 Cytochrome P-450 Pulegone->P450  Bioactivation Menthofuran Menthofuran P450->Menthofuran ReactiveIntermediates Reactive Intermediate(s) (Not Menthofuran) P450->ReactiveIntermediates Depletion GSH Depletion & Hepatotoxicity Menthofuran->Depletion  Minor Pathway GSH Reduced Glutathione (GSH) ReactiveIntermediates->GSH  Conjugation GSH->Depletion

How to Proceed with Your Project

Since the direct "troubleshooting" content is not available in the scientific literature, I suggest the following approaches to build your technical support center:

  • Consult Specialized Resources: You can search directly in protocol repositories like bio-protocol.org (cited in [2]) or methodological papers on glutathione measurement for more detailed instructions.
  • Extrapolate from General Principles: Many potential experimental issues (e.g., low signal, high variability in GSH measurements) are common to biochemical assays. Your FAQs can address these using general best practices for techniques like the Tietze assay or cell-based toxicity studies.
  • Leverage Pathway Analysis Tools: To create more detailed pathway diagrams, you can use the biological pathway databases and tools mentioned in [4] and [5], such as Pathway Commons, KEGG, and Reactome.

References

optimizing menthofuran content peppermint cultivation

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Menthofuran Control

Method Mechanism Effect on Menthofuran Key Details
Methyl Jasmonate (MJ) [1] Upregulates MhMYB1/2 transcription factors, enhancing menthol dehydrogenase (MDH) and pulegone reductase (PR) gene expression. Significant Reduction 0.4 mM foliar spray most effective; shifts flux from menthofuran to menthol/menthone.
Salicylic Acid (SA) [1] Similar to MJ, upregulates key transcription factors and biosynthetic genes (PR, MDH). Significant Reduction 0.4 mM foliar spray most effective.
Genetic Engineering [2] Suppression of Menthofuran Synthase (MFS) gene via antisense or cosuppression. Reduction by >50% Directly targets menthofuran production; also reduces pulegone.
Abscisic Acid (ABA) [1] Induces oxidative stress; regulatory mechanism on pathway not fully elucidated. Increased or Unchanged Not recommended for reducing menthofuran; 0.4 mM increased menthol content.

Menthofuran Biosynthesis & Regulation Pathway

The following diagram illustrates the key branching point in the menthol biosynthesis pathway and how menthofuran regulates its own production through a feedback mechanism.

G Pulegone Pulegone Menthone Menthone Pulegone->Menthone PR Enzyme Menthofuran Menthofuran Pulegone->Menthofuran MFS Enzyme Feedback Feedback Inhibition Menthofuran->Feedback MFS MFS MFS->Menthofuran PR PR Feedback->PR Down-regulates Transcript Level

This core regulatory mechanism means that reducing MFS activity not only directly decreases menthofuran but also indirectly lowers its precursor, pulegone, by relieving the inhibition on PR [2].

Recommended Experimental Protocol

Here is a detailed methodology for applying phytohormone treatments, based on current research [1]:

  • Plant Material & Growth: Use healthy peppermint plants. For the cited study, rhizomes were planted in loam soil and maintained in a controlled growth chamber with a 16/8 h light/dark photoperiod at 25 ± 2°C.
  • Treatment Preparation: Prepare solutions of Methyl Jasmonate (MJ) and Salicylic Acid (SA) in a 0.3% (v/v) ethanol vehicle. A concentration of 0.4 mM is recommended based on results.
  • Application:
    • Perform the first foliar spray 60 days after planting.
    • Apply the second spray 7 days after the first.
    • Thoroughly coat all leaves using a hand pump sprayer (approx. 15 mL per pot).
    • Include a control group treated with distilled water and 0.3% ethanol only.
  • Sampling: Harvest leaves 48 hours after the final application. Immediately freeze samples in liquid nitrogen and store at -80°C for subsequent RNA extraction and metabolite analysis.
  • Analysis:
    • Metabolite Profiling: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify menthol, menthone, pulegone, and menthofuran levels.
    • Gene Expression: Use qRT-PCR to analyze transcript levels of key genes (e.g., MFS, PR, MDH, MhMYB1, MhMYB2).

Frequently Asked Questions

  • Why does reducing MFS lead to a decrease in pulegone? This occurs due to a feedback loop. Lower MFS activity results in less menthofuran, which relieves the down-regulation of the PR gene. With more PR enzyme available, the conversion of pulegone to menthone is more efficient, thereby reducing the pool of pulegone [2].
  • What environmental factors increase menthofuran? Stress conditions related to light, temperature, and water status are known to promote the accumulation of pulegone and menthofuran [2]. Therefore, maintaining optimal growing conditions is crucial for controlling oil composition.

References

gamma irradiation effects menthofuran levels Mentha

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Changes in Mint from Gamma Irradiation

The following table consolidates findings from research on how gamma irradiation affects various properties in different mint species.

Mint Species / Product Irradiation Doses Key Findings on Biochemical Properties Citation
Dried Peppermint Leaves (Mentha piperita L.) 5, 10, 15, 20 kGy Phenolic & flavonoid content decreased at 5-15 kGy, but increased at 20 kGy; Antioxidant activity & ascorbic acid content were highest at 10 kGy; Chlorophyll content increased, highest at 20 kGy. [1]
Aromatic Herbs (incl. Mentha pipperita L.) 1, 5, 10 kGy After storage, irradiated samples showed a positive effect on antioxidant activity (DPPH scavenging) and reducing power compared to non-irradiated controls. [2]
Satureja mutica (Savory, a related Lamiaceae species) 2.5, 5, 7.5, 10 kGy The highest percentage of essential oil was obtained at 2.5 kGy; Higher doses (7.5, 10 kGy) decreased oil yield and the percentage of some key components. [3]

Experimental Protocol for Irradiation Studies

For researchers looking to design their own experiments, here is a generalized workflow and detailed methodology based on the reviewed studies.

Experimental Workflow for Plant Irradiation Study Start Start: Plant Material Collection A Sample Preparation (Drying, Standardization) Start->A B Gamma Irradiation (Apply Doses, e.g., 0-20 kGy) A->B C Post-Irradiation Storage (Controlled Conditions & Duration) B->C D Essential Oil Extraction (Water Distillation, e.g., Clevenger) C->D E Chemical & Biochemical Analysis (GC/MS, Antioxidant Assays, etc.) D->E End End: Data Analysis E->End

Based on the experimental workflows in the search results, here are the typical steps involved [2] [1] [3]:

  • Plant Material and Preparation: Aerial parts of the mint plant are typically collected at the full flowering stage. The plant material is often air-dried in the shade and may be ground into a powder before irradiation. [3]
  • Gamma Irradiation: Doses typically range from 1 kGy to 20 kGy, using a Cobalt-60 (Co-60) source. It is crucial to include a non-irradiated (0 kGy) control group for comparison. [1] [3]
  • Post-Treatment Storage: Samples are often stored for different durations (e.g., 0, 120, 240 hours) under controlled conditions (e.g., refrigeration at 4°C or room temperature at 25°C) to study the interaction between irradiation and storage. [3]
  • Essential Oil Extraction and Analysis:
    • Extraction: The most common method is water distillation using a Clevenger apparatus for a fixed time (e.g., 2 hours). The oil yield is calculated and reported as a percentage (w/w). [3]
    • Chemical Analysis: The composition of the essential oil is identified and quantified using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS). This is the standard method that would be used to quantify specific compounds like menthofuran. [3]
  • Biochemical Assays: Additional analyses often include:
    • Total Phenolic Content: Measured using the Folin-Ciocalteu method.
    • Antioxidant Capacity: Assessed via assays like DPPH scavenging activity and reducing power.
    • Other Components: Analysis of flavonoids, ascorbic acid, chlorophyll, and carbohydrates. [1] [3]

Troubleshooting Guide for Researchers

  • If you are not observing the expected changes in your mint samples...

    • Verify the irradiation dose and dose rate: Confirm the calibration of your gamma source and dosimeters. Inhomogeneous dosing can lead to inconsistent results.
    • Standardize your plant material: Factors like genetic variety, geographical origin, growth stage at harvest, and drying method can significantly influence the chemical composition and its response to irradiation. [3]
    • Control storage conditions post-irradiation: The effects of irradiation can be modulated by the duration and conditions of subsequent storage (e.g., temperature, light exposure). Ensure these are well-documented and consistent. [2] [3]
  • If you are specifically investigating menthofuran...

    • Focus your analytical method: You will need to use GC/MS for precise identification and quantification. Develop or validate your chromatographic method to ensure it can effectively separate and accurately measure menthofuran among other oil constituents. [4]
    • Consult studies on related compounds: In the absence of direct data, look at how other monoterpenes and furanoids in essential oils respond to gamma radiation. The research on Satureja mutica suggests that the response is highly dose-dependent and compound-specific. [3]

References

controlling menthofuran accumulation metabolic engineering

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

  • Q1: Why is controlling menthofuran important in metabolic engineering? Menthofuran is an undesirable side product in peppermint (Mentha × piperita) essential oil. While it contributes to the characteristic aroma, high concentrations are associated with oil instability, bitterness, and potential toxicity concerns, thereby reducing the commercial quality and value of the oil. The goal of metabolic engineering is to decrease menthofuran levels and simultaneously increase the desired product, menthol [1] [2] [3].

  • Q2: Which gene is the primary target for reducing menthofuran? The key enzyme responsible for menthofuran biosynthesis is (+)-Menthofuran Synthase (MFS). This cytochrome P450 enzyme (CYP71A family) catalyzes the conversion of (+)-pulegone to this compound. Therefore, suppressing MFS gene expression is the most direct strategy to control menthofuran accumulation [2] [3].

  • Q3: A successful MFS knockdown led to an accumulation of pulegone, which is also undesirable. How can I resolve this? This is a common issue because down-regulating MFS blocks the primary metabolic sink for pulegone. The solution is a combinatorial strategy that redirects the accumulated pulegone toward the menthol branch of the pathway. This involves co-expressing or up-regulating Pulegone Reductase (PR), the enzyme that converts pulegone to menthone, the direct precursor to menthol [2].

Metabolic Pathway & Engineering Strategies

The diagram below illustrates the biosynthetic pathway towards menthol and menthofuran, highlighting the key engineering targets.

G Start Geranyl Diphosphate (GPP) Limonene (-)-Limonene Start->Limonene Limonene Synthase Pulegone (+)-Pulegone Limonene->Pulegone Multiple Enzymatic Steps Menthone (-)-Menthone Pulegone->Menthone PR Menthofuran This compound Pulegone->Menthofuran MFS PR Pulegone Reductase (PR) Target: Overexpress Pulegone->PR MFS Menthofuran Synthase (MFS) Target: Knockdown Pulegone->MFS Menthol (-)-Menthol Menthone->Menthol Menthone Reductases

Key Enzymes for Pathway Engineering

This table summarizes the core enzymes involved in the critical juncture of the pathway where menthofuran is produced.

Enzyme Gene Abbreviation EC Number Reaction Catalyzed Primary Engineering Goal
Pulegone Reductase PR EC 1.3.1.81 Reduces (+)-pulegone to (-)-menthone [2] [3] Overexpression to pull flux toward menthol [2]
Menthofuran Synthase MFS EC 1.14.13.104 Converts (+)-pulegone to this compound [2] [3] Knockdown/Suppression to block menthofuran formation [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in the troubleshooting guide.

Protocol 1: Suppressing Menthofuran Synthase (MFS) via RNAi

Objective: To stably reduce the expression of the MFS gene in Mentha × piperita.

  • Vector Construction:

    • Isolate a ~300-500 bp gene-specific fragment from the MFS coding sequence (GenBank: AF346833 [3]).
    • Clone this fragment in sense and antisense orientations into an appropriate plant RNAi transformation vector (e.g., pKANNIBAL), separated by an intron spacer.
    • The final RNAi cassette should be subcloned into a binary vector for Agrobacterium tumefaciens-mediated transformation.
  • Plant Transformation & Regeneration:

    • Use standard Agrobacterium-mediated transformation protocols for peppermint using leaf disc explants.
    • Select transformed shoots on media containing the appropriate antibiotic (e.g., kanamycin).
    • Regenerate whole plants from selected shoots.
  • Molecular Validation:

    • qPCR: Extract total RNA from glandular trichomes of transgenic and wild-type plants. Perform reverse transcription followed by quantitative PCR (qPCR) using MFS-specific primers. Normalize data to a housekeeping gene (e.g., Actin). Successful suppression is confirmed by a significant reduction in MFS transcript levels.
    • GC-MS Analysis: Extract essential oils from dried leaves of transgenic and control plants using hydrodistillation. Analyze the oil composition by Gas Chromatography-Mass Spectrometry (GC-MS). A successful experiment will show a strong reduction in menthofuran peaks and a corresponding increase in pulegone [1] [2].
Protocol 2: Combinatorial Engineering by Co-expressing Pulegone Reductase (PR)

Objective: To redirect metabolic flux from pulegone to menthone in an MFS-suppressed background.

  • Gene Cloning:

    • Isolate the full-length coding sequence of PR (GenBank: AY300163 [3]) from peppermint cDNA.
  • Vector Construction:

    • Clone the PR gene under the control of a strong constitutive plant promoter (e.g., CaMV 35S) in a binary vector.
    • This construct can be transformed into wild-type peppermint or, preferably, into a genotype where MFS has already been suppressed to create a stacked transgenic line.
  • Phenotypic Analysis:

    • Validate transgenic plants via qPCR for high PR transcript levels.
    • Perform GC-MS analysis of essential oils as described in Protocol 1. The desired outcome in a double-transgenic plant (MFS-suppressed + PR-overexpressed) is low menthofuran, low pulegone, and high menthol/menthone compared to the wild-type and the MFS-suppressed line alone [2].

Critical Considerations & Notes

  • Regulatory Context: The this compound Synthase (MFS) gene is a cytochrome P450 monooxygenase. Its expression is highly specific to the oil gland secretory cells. Using a trichome-specific promoter, rather than a general constitutive promoter, may lead to more precise metabolic control and avoid potential pleiotropic effects [1] [2].
  • Beyond Peppermint: While this guide focuses on plant metabolic engineering, microbial production of menthol in hosts like E. coli or S. cerevisiae is an active area of research. In these systems, the entire pathway is reconstituted heterologously. Here, controlling menthofuran is achieved simply by omitting the MFS gene from the engineered pathway and ensuring high activity of the introduced PR [4].

References

menthofuran mechanism-based inactivation CYP enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Menthofuran & CYP Inactivation: Key Facts

Menthofuran is a recognized potent, mechanism-based inactivator (MBI) of several cytochrome P450 enzymes. The following table summarizes its core effects.

Aspect Details
Primary Target CYP2A6 (potent, well-characterized) [1] [2]
Other CYP Effects Inhibits CYP2A13 (but does not inactivate it) [1] [2]
Inactivation Mechanism Mechanism-based inactivation; metabolic activation creates a reactive intermediate that covalently modifies the CYP2A6 apo-protein, irreversibly disabling it [1] [2]
Key Kinetic Parameters (for CYP2A6) ( K_I ): 0.84 - 2.5 µM; ( k_{inact} ): 0.22 - 0.25 min⁻¹ [3]

Quantitative Inactivation Kinetics

For quantitative risk assessment and modeling, the following table provides specific kinetic parameters for menthofuran's inactivation of CYP2A6, derived from different enzyme systems.

Enzyme Source ( K_I ) (µM) ( k_{inact} ) (min⁻¹) ( k_{inact}/K_I ) (min⁻¹ µM⁻¹) Citation
Reconstituted Purified CYP2A6 0.84 0.25 ~0.30 [3]
Human Liver Microsomes 2.5 0.22 ~0.09 [3]

Experimental Protocol: TDI Assay

This detailed protocol is adapted from established methodologies for determining time-dependent inhibition (TDI) kinetics [3] [4]. It can be applied to characterize menthofuran's effects on CYP2A6 and other isoforms.

Objective: To determine the kinetic parameters of TDI (( K_I ) and ( k_{inact} )) for menthofuran against a target CYP enzyme.

Materials:

  • Human liver microsomes or recombinant CYP enzyme (e.g., CYP2A6)
  • Menthofuran (serial dilutions in a suitable solvent like DMSO or methanol)
  • NADPH-generating system
  • CYP-specific probe substrate (e.g., coumarin for CYP2A6)
  • Substrate metabolite standard (e.g., 7-hydroxycoumarin)
  • Stopping reagent (e.g., trichloroacetic acid or acetonitrile)
  • HPLC system with appropriate detection (e.g., fluorescence for 7-hydroxycoumarin)

Procedure:

  • Primary Pre-incubation: For each menthofuran concentration (typically 5-7 concentrations, from no inactivation to maximal inactivation), prepare a mixture containing:

    • Microsomes/recombinant enzyme (e.g., 1 mg/mL microsomal protein)
    • Menthofuran (varying concentrations)
    • NADPH-generating system
    • Phosphate or Tris buffer (pH 7.4) Incubate this primary mixture at 37°C. From each, remove an aliquot at multiple pre-incubation time points (e.g., 0, 5, 10, 15, 20, 30 minutes).
  • Secondary Substrate Incubation: Dilute each aliquot (e.g., 1:10) into a secondary mixture containing:

    • A saturating concentration of the probe substrate (e.g., coumarin at 5x its K_m)
    • Additional NADPH-generating system This dilution minimizes reversible inhibition during the activity measurement. Incubate for a specific, short period (e.g., 10 minutes) at 37°C.
  • Reaction Termination & Analysis: Stop the secondary reaction with a stopping reagent. Centrifuge and analyze the supernatant for the formation of the specific metabolite (e.g., 7-hydroxycoumarin) via HPLC. Correct all activity measurements for a negative control (no NADPH).

Data Analysis:

  • For each menthofuran concentration, plot the natural logarithm of the % remaining activity against the pre-incubation time. The slope of the linear regression line is the observed inactivation rate (( k_{obs} )) at that concentration.
  • Plot the ( k_{obs} ) values against the menthofuran concentrations.
  • Fit the data using non-linear regression to the following equation to determine ( K_I ) and ( k_{inact} ): ( k_{obs} = (k_{inact} \times [I]) / (K_I + [I]) ) where [I] is the menthofuran concentration.

The diagram below illustrates the workflow and data analysis logic.

start Start TDI Experiment pre_inc Primary Pre-incubation - Enzyme + Menthofuran ([I]) + NADPH - Multiple time points (t) start->pre_inc sec_inc Secondary Substrate Incubation (Dilution + Probe Substrate) pre_inc->sec_inc measure Measure Metabolite Formation (Remaining Enzyme Activity, v) sec_inc->measure calc_act Calculate % Activity Remaining measure->calc_act ln_plot Plot ln(% Activity) vs. Time (t) Slope = k_obs for each [I] calc_act->ln_plot fit Non-linear Fit: k_obs = (k_inact * [I]) / (K_I + [I]) ln_plot->fit result Obtain K_I and k_inact fit->result

Troubleshooting & FAQs

Q1: Our TDI assay shows high inactivation in the negative control. What could be wrong?

  • NADPH Stability: Ensure the NADPH-generating system is fresh and functional. Loss of NADPH can lead to inconsistent inactivation rates.
  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.1% v/v) as it can affect CYP activity.
  • Probe Substrate Depletion: In the secondary incubation, ensure substrate depletion is minimal (<10%) to measure initial rates accurately [5].
  • Covalent Binding Checks: If investigating the mechanism, include scavengers like glutathione in control experiments. A reduction in inactivation in the presence of a scavenger suggests the reactive species can diffuse out of the active site [3].

Q2: Why is it critical to distinguish between reversible inhibition and mechanism-based inactivation? The clinical implications differ significantly. Reversible inhibition is a transient interaction that depends on the perpetrator's concentration. In contrast, MBI causes irreversible loss of enzyme function. The body must synthesize new enzyme to recover activity, leading to a much longer-lasting drug-drug interaction (DDI) potential, which can persist even after the perpetrator drug is discontinued [5] [4]. This is a major safety consideration in drug development.

Q3: Menthofuran inactivates CYP2A6 but only inhibits CYP2A13. What does this mean for our experiments? This highlights critical isoform specificity. Your experimental results will be highly dependent on the enzyme system you use.

  • For CYP2A6 studies: You will observe time- and NADPH-dependent irreversible activity loss, characterized by ( K_I ) and ( k_{inact} ).
  • For CYP2A13 studies: You will observe concentration-dependent reversible inhibition, characterized by an inhibition constant (( K_i )), but no time-dependent progressive loss of activity [1] [2]. Always verify the specific CYP isoform you are working with.

References

minimizing menthofuran toxicity pharmaceutical applications

Author: Smolecule Technical Support Team. Date: February 2026

Core Problem & Toxicity Mechanisms

Menthofuran is a monoterpene found in various Mentha (mint) species. Its toxicity is primarily linked to its metabolic activation in the liver [1].

  • Bioactivation Pathway: Menthofuran itself is a metabolite of pulegone. The conversion of pulegone to menthofuran and its subsequent bioactivation into reactive γ-ketoenal intermediates is mediated by cytochrome P450 (CYP) enzymes. These reactive intermediates can bind covalently to cellular proteins, leading to hepatic injury [1].
  • Reactive Metabolites: The CYP-mediated oxidation of menthofuran also leads to the formation of mintlactones. The formation of these reactive species is a key mechanism behind its hepatotoxicity [1].

Quantitative Toxicity & Safety Data

The table below summarizes key toxicity and safety data from recent studies to inform your safety assessments.

Aspect Experimental Model Key Findings Citation
Acute Oral Toxicity Mice (OECD Guideline 420) No mortality or signs of acute toxicity at a single oral dose of 2,000 mg/kg; classified as low acute toxicity. [2] [3]
Gastroprotective Efficacy Rats (Ethanol-induced ulcer model) Doses of 12.5 to 100 mg/kg showed significant gastroprotective activity. The effective dose (ED₅₀) was determined to be 32.6 mg/kg. [2]
Effects on GI Motility Rats & Mice Doses of 25 to 100 mg/kg dose-dependently delayed gastric emptying and reduced intestinal transit. [3]

Strategies for Minimizing Toxicity

Here are practical strategies for mitigating menthofuran-related risks in your development process.

  • 1. Source Selection and Chemotyping

    • Action: Select Mentha species or cultivated chemotypes that are naturally low in pulegone and menthofuran. For example, peppermint (Mentha x piperita) oil is typically characterized by high menthol and menthone content, but you must verify its menthofuran levels [4].
    • Rationale: The chemical composition of essential oils is highly variable and depends on genetic and environmental factors. Starting with raw material low in precursors is the most straightforward risk mitigation strategy [4].
  • 2. Control of Biosynthetic Pathway

    • Action: If working with plant material, investigate post-harvest processing and storage conditions (e.g., temperature, light) that might influence the enzymatic conversion of pulegone to menthofuran.
    • Rationale: In plants, menthofuran is biosynthesized from pulegone. The enzyme pulegone reductase converts pulegone to menthone, and this branch point in the pathway is critical for determining the levels of menthofuran [1].
  • 3. Quality Control and Analytical Monitoring

    • Action: Implement rigorous quality control using Gas Chromatography-Mass Spectrometry (GC-MS) to quantitatively screen for pulegone and menthofuran in all source material and final products.
    • Rationale: Precise phytochemical characterization is the foundation for a safe therapeutic use. Establishing and enforcing strict upper limits for these compounds is essential [5].
  • 4. Dose Control and Therapeutic Window

    • Action: Adhere to established safe dosage ranges. The preclinical data shows a wide margin between the therapeutic doses (e.g., ~25-100 mg/kg for GI effects) and the dose showing no acute toxicity (2,000 mg/kg) [2] [3].
    • Rationale: Proper dose control is a primary strategy for managing potential toxicity risks, especially for compounds with a known toxicological profile [5].

Experimental Protocols for Safety Assessment

Protocol 1: In Vitro Assessment of Metabolic Activation

This protocol can help you screen for the potential of metabolite-induced toxicity early in development.

  • Objective: To investigate the CYP-mediated metabolism of menthofuran and identify reactive intermediates.
  • Materials: Human liver microsomes, NADPH regenerating system, menthofuran standard, and analytical equipment (LC-MS/MS).
  • Methodology:
    • Prepare incubation mixtures containing liver microsomes and menthofuran.
    • Initiate the reaction with the NADPH regenerating system.
    • Terminate the reaction at predetermined time points.
    • Analyze the metabolites using LC-MS/MS. Monitor for known reactive intermediates like γ-ketoenal and mintlactone adducts [1].
  • Troubleshooting: If no adducts are detected, consider longer incubation times or the use of cDNA-expressed CYPs to identify the specific isoforms involved.
Protocol 2: In Vivo Acute Oral Toxicity Assessment

This standardized protocol is used to determine the initial safety profile of a new substance.

  • Objective: To evaluate the acute toxicity of a test substance following a single oral dose.
  • Materials: Mice or rats, test substance, vehicle (e.g., 1% Tween 80).
  • Methodology:
    • Animals are fasted prior to dosing.
    • A single dose of the test substance is administered orally. A fixed dose of 2000 mg/kg is often used as an initial limit test [2] [3].
    • Animals are observed closely for the first 8 hours and then daily for 14 days for clinical signs of toxicity (e.g., alertness, motor activity, piloerection, convulsions, death).
    • At the end of the observation period, a necropsy may be performed.
  • Troubleshooting: If toxicity is observed, the test should be repeated with lower doses to establish an LD₅₀.

Pathways & Workflows for Development

The following diagram illustrates the metabolic pathway of menthofuran, which is crucial for understanding its toxicity mechanism.

menthofuran_toxicity_pathway Pulegone Pulegone Menthofuran Menthofuran Pulegone->Menthofuran CYP_Oxidation CYP Enzyme Oxidation Menthofuran->CYP_Oxidation Reactive_Intermediates Reactive γ-ketoenal Intermediates CYP_Oxidation->Reactive_Intermediates Mintlactones Mintlactones CYP_Oxidation->Mintlactones Protein_Binding Covalent Protein Binding Reactive_Intermediates->Protein_Binding Hepatotoxicity Hepatotoxicity Protein_Binding->Hepatotoxicity

This quality control and decision-making workflow can be integrated into your development pipeline to systematically manage quality and safety.

qc_workflow Start Start SourceMaterial Source Plant Material Start->SourceMaterial GCAnalysis GC-MS Analysis SourceMaterial->GCAnalysis CheckLevels Pulegone & Menthofuran within safe limits? GCAnalysis->CheckLevels Proceed Proceed to Product Development CheckLevels->Proceed Yes Reject Reject/Select New Source CheckLevels->Reject No InVitroTest In Vitro Metabolic & Toxicity Screening Proceed->InVitroTest InVivoTest In Vivo Safety & Efficacy Studies InVitroTest->InVivoTest

Frequently Asked Questions (FAQs)

Q1: What is a safe upper limit for menthofuran in a pharmaceutical preparation? There is no universally defined regulatory limit, which makes rigorous internal standardization critical. Safety is determined by the total daily exposure. Based on preclinical studies where 100 mg/kg was effective and 2000 mg/kg showed no acute toxicity, you have a wide window. You must establish a maximum allowable daily intake for your product based on your toxicological studies and apply tight GC-MS limits to your raw materials to ensure this intake is not exceeded [5] [2] [3].

Q2: Can I use peppermint oil to avoid menthofuran toxicity? Peppermint oil is generally a safer choice as it is a menthol/menthone-rich chemotype, but it is not risk-free. The menthofuran content in peppermint oil is typically low (2-7%), but it can vary. You must still perform quantitative analysis to confirm the levels in your specific batch and supplier [3].

Q3: Are the gastroprotective effects of menthofuran a contradiction to its known toxicity? Not necessarily. This illustrates the principle of the dose-response relationship and the difference between therapeutic and toxicological effects. The gastroprotective activities are observed at relatively low doses (12.5-100 mg/kg), which are far below the doses where acute toxicity was absent (2000 mg/kg). This suggests a potential therapeutic window where beneficial effects can be harnessed without triggering hepatotoxicity [2].

References

handling and storage guidelines (+)-menthofuran stability

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Guidelines

The following table summarizes the core storage and handling information for (+)-Menthofuran, primarily based on the manufacturer's Safety Data Sheet (SDS) [1].

Parameter Guideline
Recommended Storage (Powder) -20°C [1]
Recommended Storage (in solvent) -80°C [1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
Physical Form Solid (from SDS) / Liquid (from supplier, 84% purity) [1] [2].
Appearance Colorless to light yellow liquid (for 84% solution) [2].
Density 0.97 g/cm³ (for 84% solution) [2].

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling this compound? A: The SDS recommends the following minimum PPE to minimize exposure [1]:

  • Eye Protection: Safety goggles with side-shields.
  • Hand Protection: Protective gloves.
  • Skin and Body Protection: Impervious clothing.
  • Respiratory Protection: A suitable respirator, especially if adequate ventilation is not available.
  • Always wash skin thoroughly after handling and avoid inhaling vapors, mist, or dust [1].

Q2: How should I dispose of this compound and clean up spills? A: For spill control, absorb the material with a suitable liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. All contaminated material must be disposed of according to local, state, and federal regulations [1]. Avoid releasing the substance into the environment, as it is very toxic to aquatic life [1].

Q3: What are the stability concerns for this compound under experimental conditions? A: Recent research indicates that the levels of this compound in plant systems, such as peppermint, are not static and can be actively regulated.

  • Enzyme Regulation: The key enzyme responsible for its production, this compound synthase (MFS), is regulated by phytohormones. Treatments with elicitors like Methyl Jasmonate (MJ) and Salicylic Acid (SA) have been shown to significantly reduce the accumulation of menthofuran by downregulating the MFS gene [3] [4].
  • Toxic Metabolite: Be aware that this compound is a known proximate toxic metabolite of (R)-(+)-Pulegone, which informs its handling and biological safety assessment [2].

Q4: Are there any specific hazards I should be aware of? A: According to the SDS, this compound is classified as [1]:

  • Harmful if swallowed (H302).
  • Very toxic to aquatic life with long-lasting effects (H410). No specific carcinogenic classifications are listed by major authorities based on current knowledge [1].

Experimental Protocol: Eliciting Menthofuran Pathway Changes

The following workflow, derived from recent studies, illustrates a key experimental approach for investigating the regulation of this compound in a plant model (Mentha piperita L.) [3] [4].

Start Start: Prepare Plant Material A Apply Phytohormone Elicitors (e.g., 0.2-0.4 mM Methyl Jasmonate or Salicylic Acid) Start->A B Foliar Spray Application (At early flowering stage) A->B C Harvest Leaf Tissue (48 hours post-treatment) B->C D Conduct Downstream Analysis C->D E1 Gene Expression (qRT-PCR) for MFS, PR, MDH genes D->E1 E2 Metabolite Profiling (GC-MS) for Menthofuran, Menthol, etc. D->E2 E3 Biochemical Assays (e.g., Antioxidant Enzyme Activity) D->E3

Title: Experimental Workflow for Menthofuran Regulation

Detailed Methodology [3] [4]:

  • Plant Material and Treatment: Use healthy peppermint plants (e.g., Mentha piperita L.) at a specific developmental stage, typically during early flowering (around 60 days after planting).
  • Elicitor Preparation: Prepare solutions of phytohormonal elicitors like Methyl Jasmonate (MJ) or Salicylic Acid (SA). Studies have used concentrations of 0.2 mM and 0.4 mM, dissolved in a small amount of ethanol (e.g., 0.3% v/v) and then diluted with distilled water [3]. A control group should be sprayed with the solvent solution only.
  • Application: Apply the solutions as a foliar spray, ensuring all leaves are thoroughly coated. A common protocol involves two applications: the first at the early flowering stage and a second one week later.
  • Sampling: Harvest leaf tissue (e.g., 48 hours after the final application). Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis to preserve RNA and metabolite integrity [3].
  • Downstream Analysis:
    • Gene Expression (qRT-PCR): Extract total RNA and perform qRT-PCR to analyze the expression of key genes, including Menthofuran Synthase (MFS), Pulegone Reductase (PR), and Menthol Dehydrogenase (MDH) [3] [4].
    • Metabolite Profiling (GC-MS): Use Gas Chromatography-Mass Spectrometry (GC-MS) to profile and quantify terpenes, specifically monitoring the levels of menthofuran, menthol, menthone, and pulegone [3].

References

efficacy comparison menthofuran vs loperamide gastrointestinal motility

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Experimental Data

Feature Loperamide Menthofuran
Classification Synthetic opioid agonist [1] [2] Natural monoterpene [3] [4]
Primary Mechanism of Action Agonist at μ-opioid receptors in the enteric nervous system; inhibits acetylcholine release, reducing peristalsis and increasing transit time [2] [5] [6] Induces relaxation of intestinal smooth muscle; suggested reduction of calcium influx [3]

| Efficacy & Experimental Models | Human Data: Well-established efficacy for acute/chronic diarrhea in adults/children (≥2 years) [1] [6] [7]. Animal Models: Inhibits colonic motor complexes (CMCs) in mouse colon [5]. | Animal Data Only: Reduced intestinal transit and delayed gastric emptying in mice/rats; reduced loose stools in castor oil-induced diarrhea model [3]. | | Typical Experimental Doses (Animal Studies) | 10 nM - 1 μM in isolated tissue [5] | 25 - 100 mg/kg (oral, in vivo) [3] | | Key Side Effects / Risks | Constipation, abdominal cramps, dizziness; serious cardiac toxicity with overdose [1] [6] [7] | No acute toxicity observed in mice at 2000 mg/kg; safety profile not fully established [3] | | Research & Clinical Status | FDA-approved drug; extensive clinical use and safety data [1] [6] | Early-stage investigational compound; pre-clinical research only [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.

Protocols for Loperamide The study on mouse colon [5] used the following method:

  • Tissue Preparation: The entire colon was isolated from mice and placed in an organ bath with oxygenated Krebs solution.
  • Motility Recording: High-resolution video imaging was used to create spatio-temporal maps of the colon's diameter, allowing for the analysis of propagating contractions known as Colonic Motor Complexes (CMCs).
  • Drug Application: Loperamide was applied in cumulative concentrations (10 nM to 1 μM).
  • Data Analysis: The frequency, propagation velocity, and amplitude of CMCs were measured before and after drug application. A key finding was the regional difference in sensitivity, with the proximal colon being more resistant to loperamide's inhibitory effects than the mid and distal colon [5].

Protocols for Menthofuran The study on rodents [3] employed several in vivo and in vitro models:

  • Gastric Emptying (in vivo): Rats were fasted, treated with menthofuran, and then given a liquid meal containing phenol red. After 20 minutes, the stomach and small intestine were removed, and the amount of dye in each segment was measured to calculate gastric retention.
  • Intestinal Transit (in vivo): Mice were fasted, treated with menthofuran, and then given an activated charcoal meal. After 30 minutes, the distance the charcoal traveled through the small intestine was measured and expressed as a percentage of the total intestinal length.
  • Castor Oil-Induced Diarrhea (in vivo): Mice were given castor oil to induce intestinal hypermotility and diarrhea. The number of watery stools produced over 4 hours was counted after treatment with menthofuran or loperamide.
  • Spasmolytic Activity (in vitro): Segments of rat ileum were suspended in an organ bath. After pre-contracting the tissue with KCl or carbachol, menthofuran was added to observe its relaxing effect.

Mechanisms of Action Visualized

The following diagrams illustrate the distinct pathways through which loperamide and menthofuran are understood to affect gastrointestinal motility.

G cluster_loperamide Loperamide Pathway cluster_menthofuran Menthofuran Pathway Lop Loperamide MOR μ-Opioid Receptor Lop->MOR AchR Inhibits Acetylcholine Release MOR->AchR Effect1 Reduced Peristalsis Slowed Transit AchR->Effect1 Men Menthofuran CaChan Reduces Calcium Influx (Proposed) Men->CaChan MuscleR Ileum Smooth Muscle Relaxation CaChan->MuscleR Effect2 Delayed Gastric Emptying Reduced Transit MuscleR->Effect2

Key Insights for Researchers

  • Different Therapeutic Targets: Loperamide's action on the enteric nervous system makes it a potent anti-motility and anti-secretory agent [5] [6]. Menthofuran's direct spasmolytic effect on smooth muscle [3] may offer an alternative for conditions where neural inhibition is undesirable.
  • Significant Data Gap: The absence of direct comparative studies means relative potency, synergistic effects, and differential effects in various GI regions (e.g., small intestine vs. colon) remain unknown.
  • Translational Status: Loperamide is a well-characterized clinical agent, while menthofuran is a novel investigational compound, and its efficacy and safety in humans have not been established [3].

References

Biological Activity and Toxicity Profile of (R)-(+)-Menthofuran

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key toxicological findings for (R)-(+)-menthofuran, which is the most studied form.

Biological Activity Experimental Model Key Findings/Mechanisms Significance
Hepatotoxicity [1] [2] In vivo (rats), rat and human liver microsomes, rat liver slices Identified as primary hepatotoxin; metabolized by Cytochrome P450 (CYP) to reactive intermediates (γ-ketoenal, epoxides) that bind to cellular proteins [1]. Primary toxin in pennyroyal oil; major contributor to pulegone-induced liver injury [2].
Mechanism-Based Inactivation of CYP Enzymes [2] Human liver microsomes Potent, mechanism-based inactivator of human liver cytochrome P450 2A6 [2]. Potential for drug-drug interactions by inhibiting the metabolism of other compounds.
Glutathione (GSH) Depletion [2] In vivo and in vitro studies Metabolism leads to formation of reactive species that conjugate with and deplete glutathione [2]. Renders hepatocytes vulnerable to oxidative stress and damage.

Experimental Protocols for Key Studies

To ensure your research is reproducible, here are the methodologies from key studies on menthofuran's hepatotoxicity.

  • Metabolite Identification in Liver Microsomes [1]

    • System: Rat and human liver microsomes.
    • Incubation: Menthofuran was incubated with NADPH-fortified microsomes.
    • Metabolite Analysis: Metabolites were characterized using techniques like HPLC, NMR spectroscopy, and mass spectrometry (ISP-MS, ISP-MS/MS). This allowed for the identification of lactones, a glutathione conjugate, and the reactive γ-ketoenal.
  • Toxicity Assessment in Rat Liver Slices [1]

    • Model Preparation: Precision-cut rat liver slices were used as an ex vivo model for hepatocellular injury.
    • Exposure: Liver slices were exposed to cytotoxic concentrations of menthofuran.
    • Toxicity Measurement: Toxicity was assessed by measuring lactate dehydrogenase (LDH) leakage, a standard marker for cell damage. Metabolites in the slice medium were also analyzed.
  • In Vivo Metabolism and Toxicity Study [1]

    • Animal Model: Rats were administered hepatotoxic doses of menthofuran.
    • Sample Collection: Urine was collected over 24 hours.
    • Analysis: Urinary metabolites were profiled to identify the spectrum of metabolites produced in a living organism, confirming the findings from the in vitro studies.

Menthofuran in Context: The Mint Biosynthesis Pathway

Menthofuran is not an endpoint but a side-product in the menthol biosynthesis pathway in mint plants. The diagram below illustrates its origin and highlights the enzymes that can be targeted to reduce its levels, thereby improving oil safety.

mint_biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Pulegone (+)-Pulegone Limonene->Pulegone Multi-step Reduction Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthofuran (+)-Menthofuran Pulegone->Menthofuran Menthofuran Synthase (CYP) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase MFS Menthofuran Synthase (CYP)

Pathway Title: Menthofuran as a Side-Branch in Menthol Biosynthesis

Key Takeaways:

  • Origin: Menthofuran is synthesized directly from (+)-pulegone by the enzyme menthofuran synthase, a cytochrome P450 (CYP) enzyme [3] [4].
  • Competing Pathways: Pulegone sits at a critical branch point. It can be beneficially reduced to menthone (the precursor to menthol) or diverted to form toxic menthofuran [3].
  • Biotechnological Target: The enzyme menthofuran synthase is a key target for genetic engineering. Suppressing its activity can shunt the metabolic flux toward menthol and away from menthofuran, improving both the quality and safety of mint essential oils [4].

Research Implications and Future Directions

  • Focus on the Known Isomer: The lack of data on other menthofuran isomers represents a significant knowledge gap. Future research should prioritize synthesizing and evaluating the biological activity of different isomers (e.g., (S)-(-)-menthofuran) to enable a true comparative guide.
  • Leverage Existing Models: The experimental protocols outlined provide a robust foundation for your own investigations into menthofuran's toxicity or metabolism.
  • Consider the Broader Context: Understanding menthofuran's role within the plant's biosynthetic network is crucial for developing strategies to mitigate its presence in natural products.

References

comparative antioxidant activity menthofuran vs other monoterpenes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Activity at a Glance

The table below summarizes the antioxidant activities of menthofuran and several other monoterpenes based on existing experimental data.

Compound Class Reported Antioxidant Activity & Mechanisms Experimental Models
Menthofuran [1] Monoterpene (furanoid) Increased nonprotein sulfhydryl (NPSH) groups; reduced lipid peroxidation (MDA levels); reduced myeloperoxidase (MPO) activity. In vivo rat models (ethanol-induced gastric ulcer)
α-Terpineol [2] Monoterpene alcohol FRAP: ~1.23 mmol Trolox/mL; DPPH IC₅₀: ~434 µL/mL. In vitro chemical assays (FRAP, DPPH)
Linalool [2] Monoterpene alcohol FRAP: ~1.20 mmol Trolox/mL; DPPH IC₅₀: ~325 µL/mL. In vitro chemical assays (FRAP, DPPH)
Eucalyptol (1,8-Cineole) [2] Monoterpene ether Showed very weak or no activity in FRAP and DPPH assays. In vitro chemical assays (FRAP, DPPH)
Geraniol [3] Acyclic monoterpene alcohol Known to possess beneficial antioxidant properties. Literature review (multiple studies)
Thymol [3] Phenolic monoterpenoid Known to exhibit antioxidative activity. Literature review (multiple studies)

Detailed Experimental Data and Protocols

The data in the summary table is derived from specific experimental protocols. Here is a detailed breakdown of the key methodologies.

Menthofuran: In Vivo Gastroprotective and Antioxidant Assessment

A 2023 study provides evidence for menthofuran's antioxidant activity within a biological system [1].

  • Experimental Models: Gastric ulcers in rats induced by ethanol, indomethacin, or ischemia/reperfusion.
  • Treatment: Rats were orally administered menthofuran (12.5-100 mg/kg) or a control vehicle.
  • Key Antioxidant Metrics Assessed:
    • Gastric Wall NPSH Groups: Critical cellular antioxidants. Menthofuran increased NPSH levels, enhancing mucosal defense [1].
    • Malondialdehyde (MDA) Content: A marker of lipid peroxidation. Menthofuran reduced MDA levels, indicating reduced oxidative damage to lipids [1].
    • Myeloperoxidase (MPO) Activity: An enzyme marker of neutrophil infiltration. Menthofuran reduced MPO activity, suggesting an anti-inflammatory effect [1].
  • Conclusion: The gastroprotective effect of menthofuran is mediated in part through antioxidant mechanisms, including the preservation of endogenous antioxidants and the reduction of lipid peroxidation [1].
Other Monoterpenes: In Vitro Chemical Antioxidant Assays

A 2014 study directly compared the antioxidant capacity of several terpene molecules using standardized chemical assays [2].

  • Experimental Assays:
    • FRAP (Ferric Reducing Antioxidant Power): Measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. Higher values indicate higher antioxidant power. Results are expressed in Trolox (a standard antioxidant) equivalents [2].
    • DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging: Measures the ability of a compound to donate a hydrogen atom to stabilize the DPPH free radical. A lower IC₅₀ value indicates higher potency [2].
  • Key Findings:
    • α-Terpineol and Linalool demonstrated moderate, quantifiable antioxidant activity in both assays [2].
    • Eucalyptol showed very weak activity in the FRAP assay and was inactive in the DPPH assay, suggesting minimal direct free radical scavenging ability [2].
    • The study notes that oxygenated monoterpenes like alcohols (e.g., α-terpineol, linalool) and phenols (e.g., thymol) generally show higher antioxidant activity than monoterpene hydrocarbons [2].

Cellular Antioxidant Pathways Involving Monoterpenes

The following diagram illustrates the general cellular antioxidant pathways where compounds like menthofuran and other monoterpenes are believed to act, based on the described research.

G ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation (MDA formation) ROS->LipidPerox CellularDamage Cellular Damage ROS->CellularDamage LipidPerox->CellularDamage NPSH NPSH Groups (e.g., Glutathione) NPSH->ROS Neutralizes MPO Neutrophil Infiltration (MPO Activity) MPO->ROS Promotes Menthofuran Menthofuran Intervention Menthofuran->LipidPerox Reduces Menthofuran->NPSH Increases Menthofuran->MPO Reduces OtherMonoterpenes Other Monoterpenes (e.g., α-Terpineol, Linalool) OtherMonoterpenes->ROS Direct Scavenging

This diagram shows that menthofuran's primary antioxidant mechanism appears to be indirect, by boosting the body's own defenses (NPSH groups) and reducing pro-oxidant inflammation (MPO), thereby limiting lipid damage [1]. In contrast, monoterpenes like α-terpineol and linalool are known to act more through direct scavenging of reactive oxygen species (ROS) [2].

Key Insights for Researchers

  • Mechanistic Differences: Menthofuran demonstrates a complex, indirect antioxidant profile within biological systems, while others like α-terpineol show direct radical-scavenging capacity.
  • Research Gap: Direct, head-to-head comparisons of these compounds in the same experimental model are needed. Current evidence comes from different studies and assay types.
  • Activity Spectrum: The data confirms that antioxidant potency varies significantly among monoterpenes, with phenolic types (e.g., thymol) often being more potent than non-phenolic ones [2] [3].

References

CYP2A6 inhibition potency menthofuran vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitor Potency & Inactivation Data

Inhibitor Target Enzyme Inhibition Constant (KI) Inactivation Constant (KI(inact)) Maximum Inactivation Rate (kinact) Inactivation Efficiency (kinact/KI(inact))
Menthofuran [1] [2] [3] CYP2A6 0.29 µM [2] 3.8 µM [1] 0.38 min⁻¹ [1] 0.10 min⁻¹µM⁻¹
CYP2A13 1.24 µM [1] [3] No inactivation observed [1] [2] - -
β-Nicotyrine [1] [2] [3] CYP2A6 1.07 µM [2] 106 µM [1] [3] 0.61 min⁻¹ [1] [3] 0.0058 min⁻¹µM⁻¹
CYP2A13 0.17 µM [1] [3] No inactivation observed [1] [2] - -
(-)-Menthol [1] [2] [3] CYP2A6 110 µM [1] [3] No inactivation observed [1] [2] - -
CYP2A13 8.2 µM [1] [3] No inactivation observed [1] [2] - -
DLCI-1 [4] CYP2A6 IC₅₀: 0.6 µM (in mice) [4] Data not provided - -
  • KI: The concentration leading to half-maximal inhibition; lower values indicate more potent inhibition [1] [2].
  • KI(inact): Concentration for half-maximal inactivation; lower values indicate more potent inactivation [1].
  • kinact: Maximum rate of enzyme inactivation at saturation [1].
  • Inactivation Efficiency: Ratio of kinact/KI(inact); higher values indicate a more efficient inactivator [1].

Menthofuran's high inactivation efficiency and mechanism-based action make it a potent and specific CYP2A6 inactivator. β-Nicotyrine also inactivates CYP2A6 but less efficiently, while menthol is a reversible inhibitor. Novel compounds like DLCI-1 show promising inhibitory potential [4].

Detailed Experimental Protocols

The comparative data was primarily obtained through well-established in vitro assays using purified, reconstituted enzymes [1] [2].

Coumarin 7-Hydroxylation Activity Assay

This standard activity probe measures CYP2A6/13 function by quantifying fluorescent 7-hydroxycoumarin formation [1] [2].

  • Enzyme Reconstitution: Purified CYP2A6 or CYP2A13 was reconstituted with rat NADPH-P450 oxidoreductase in a 1:2 ratio with dilauroyl-L-α-phosphatidylcholine lipid for 45 minutes at 4°C [1].
  • Reaction Mixture: Contained reconstituted enzyme (5 pmol P450), coumarin (0.4–20 µM), an NADPH-generating system, and bovine serum albumin in Tris buffer (pH 7.4) [1].
  • Inhibition Testing: Activity measured with varying concentrations of menthofuran, β-nicotyrine, or menthol [1].
  • Incubation & Detection: Reaction proceeded for 10 minutes at 37°C, terminated with trichloroacetic acid. 7-hydroxycoumarin was quantified via HPLC with fluorescence detection [1].
  • Data Analysis: KI estimates determined by nonlinear regression analysis fitting data to a competitive inhibition model [1].
Mechanism-Based Inactivation Assay

This protocol distinguishes irreversible inactivation from reversible inhibition [1].

  • Primary Incubation: Reconstituted CYP2A6 was pre-incubated with the test compound (e.g., menthofuran) and NADPH at 37°C [1].
  • Aliquoting: At designated time points, aliquots were removed from the primary mix and transferred to a secondary reaction vessel containing a large volume of coumarin in Tris buffer [1].
  • Residual Activity Measurement: The secondary reaction proceeded for 10 minutes to determine remaining coumarin 7-hydroxylase activity [1].
  • Data Analysis: Inactivation parameters (KI(inact) and kinact) were determined from the dependence of inactivation rates on inactivator concentration [1].

G Start Begin with Reconstituted CYP2A6 Enzyme PrimaryInc Primary Incubation: Enzyme + Test Compound + NADPH (37°C) Start->PrimaryInc TimeCourse Time-Course Sampling: Remove aliquots at time points (t₁, t₂...tₙ) PrimaryInc->TimeCourse SecondaryDil Secondary Reaction: Dilute aliquot into large volume with Coumarin substrate TimeCourse->SecondaryDil Dilution stops further inactivation MeasureAct Measure Residual Coumarin 7-Hydroxylase Activity SecondaryDil->MeasureAct Analyze Analyze Activity Loss vs. Pre-incubation Time to get Kᵢ(inact) and kᵢₙₐcₜ MeasureAct->Analyze

Key Experimental Findings

  • Menthofuran Specificity: Menthofuran is a potent mechanism-based inactivator of CYP2A6 but does not inactivate CYP2A13, highlighting a key functional difference despite 94% sequence identity [1] [2] [3].
  • Mechanism of Inactivation: Inactivation of CYP2A6 by menthofuran and β-nicotyrine is not due to heme modification but likely results from apoprotein modification [1] [3].
  • Novel Compound Development: Research continues to develop novel, selective CYP2A6 inhibitors like DLCI-1 and pyridine-based compounds, showing promise for smoking cessation therapies [4] [5].

References

gastroprotective effects menthofuran vs standard antiulcer drugs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

Feature/Aspect Menthofuran Standard Antiulcer Drugs
Class / Type Natural monoterpene (from Mentha species) [1] Synthetic compounds (e.g., Proton Pump Inhibitors, H2 receptor antagonists) [1] [2]
Gastroprotective Activity Effective in animal models (ethanol, indomethacin, ischemia/reperfusion-induced ulcers) [1] Effective in animal models and human treatments [1] [2]
Reported Efficacy (Ulcer Inhibition) ~50-67% (in ethanol-induced model at 100 mg/kg) [1] Omeprazole: ~83% (at 30 mg/kg); Ranitidine: ~69% (at 60 mg/kg) [2] [3]

| Primary Mechanism of Action | • Antioxidant (↑ NPSH groups, ↓ lipid peroxidation) [1] • Antisecretory (↓ total acidity) [1] • Involvement of NOS pathway & prostaglandins [1] | • Omeprazole: Proton pump (H+/K+ ATPase) inhibition [2]Ranitidine: H2 receptor antagonism [1] [3] | | Effects on Gut Motility | Delays gastric emptying and reduces intestinal transit [4] | Not a primary action for most standard drugs. | | Key Experimental Models | • Ethanol-induced gastric ulcers [1] • Indomethacin-induced gastric ulcers [1] • Ischemia/Reperfusion-induced gastric ulcers [1] • Pylorus ligation (gastric secretion) [1] | • Ethanol-induced gastric ulcers [3] • Pylorus ligation [3] • Indomethacin-induced gastric ulcers [1] |

Detailed Experimental Data and Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental protocols from the studies.

  • Animal Models and Ulcer Induction: The gastroprotective activity of menthofuran was investigated in male Wistar rats using several standard models [1]:

    • Ethanol-Induced Ulcers: Animals were fasted for 24 hours, pre-treated with menthofuran or a control, and then gastric lesions were induced by oral administration of absolute ethanol (1 mL/animal). Stomachs were examined 30 minutes later [1].
    • Indomethacin-Induced Ulcers: Animals were fasted for 18 hours, pre-treated with menthofuran or ranitidine, and then ulcers were induced by subcutaneous administration of indomethacin (30 mg/kg). Stomachs were examined 6 hours later [1].
    • Ischemia/Reperfusion-Induced Ulcers: Under anesthesia, the celiac artery was clamped for 30 minutes to induce ischemia, followed by 60 minutes of reperfusion. Animals were pre-treated with menthofuran or N-acetylcysteine before the procedure [1].
  • Gastric Secretion Study (Pylorus Ligation): Rats were fasted for 18 hours with water ad libitum. The pylorus was ligated under anesthesia, and the animals were pre-treated with menthofuran or vehicle immediately before the surgery. Gastric juice was collected 4 hours after ligation for analysis of volume, pH, and total acidity [1].

  • Biochemical Analyses: In the ethanol-induced ulcer model, stomach tissues were analyzed for [1]:

    • Nonprotein Sulfhydryl (NPSH) Groups: An indicator of gastric glutathione levels, a key antioxidant.
    • Malondialdehyde (MDA) Content: A marker of lipid peroxidation and oxidative tissue damage.
    • Myeloperoxidase (MPO) Activity: An indicator of neutrophil infiltration and inflammation.

Mechanisms of Action

The following diagram illustrates the distinct pathways through which menthofuran and standard drugs exert their protective effects, based on the experimental data.

gastroprotection cluster_std_drugs Standard Drugs Mechanism AggressiveFactors Aggressive Factors (Acid, Pepsin, ROS, NSAIDs) GastricMucosa Gastric Mucosal Damage AggressiveFactors->GastricMucosa Menthofuran Menthofuran MFO_Mechanism1 • Enhances antioxidant defenses (↑ NPSH groups) Menthofuran->MFO_Mechanism1 MFO_Mechanism2 • Reduces oxidative damage (↓ Lipid peroxidation, ↓ MDA) Menthofuran->MFO_Mechanism2 MFO_Mechanism3 • Anti-inflammatory (↓ MPO activity) Menthofuran->MFO_Mechanism3 MFO_Mechanism4 • Antisecretory (↓ Total acidity) Menthofuran->MFO_Mechanism4 MFO_Mechanism5 • Activates defense pathways (NOS, Endogenous Prostaglandins) Menthofuran->MFO_Mechanism5 Omeprazole Omeprazole OMP_Mechanism • Irreversibly inhibits H+/K+ ATPase (Proton Pump) Omeprazole->OMP_Mechanism Ranitidine Ranitidine RAN_Mechanism • Blocks Histamine H2 receptors on parietal cells Ranitidine->RAN_Mechanism MFO_Effect Enhanced Mucosal Defense & Repair MFO_Mechanism1->MFO_Effect MFO_Mechanism2->MFO_Effect MFO_Mechanism3->MFO_Effect MFO_Mechanism4->MFO_Effect MFO_Mechanism5->MFO_Effect AcidReduction Reduced Gastric Acid Secretion OMP_Mechanism->AcidReduction RAN_Mechanism->AcidReduction AcidReduction->MFO_Effect Synergistic Protection MFO_Effect->GastricMucosa

The diagram shows that while standard drugs provide a potent, direct reduction of gastric acid, menthofuran offers a multi-faceted defense by bolstering the mucosa's own protective and repair systems. This suggests a potential for synergistic effects when combined with acid-suppressive drugs.

Research Status and Implications

  • Current Research Stage: It is important to note that the data for menthofuran is derived from pre-clinical animal studies [1] [4]. Its efficacy and safety in humans have not been established, unlike standard drugs which are well-characterized in clinical practice.
  • Potential Advantages: Menthofuran's multi-targeted action, particularly its strong antioxidant and anti-inflammatory properties, addresses aspects of ulcer pathogenesis (like oxidative stress) that are not directly targeted by conventional acid-suppressive therapy [1]. Its additional effect on reducing gut motility may be beneficial in specific diarrheal disorders [4].
  • Considerations and Gaps: The search results do not provide comprehensive data on menthofuran's pharmacokinetics, long-term toxicity, or therapeutic window in humans. Its role in menthol biosynthesis and potential for "off" odors in mint crops is also a noted industrial consideration [5].

References

comparative analysis menthofuran content Mentha species varieties

Author: Smolecule Technical Support Team. Date: February 2026

Menthofuran Content Across Mentha Genotypes

The table below summarizes key findings on menthofuran content and its relationship to other essential oil components in different Mentha varieties.

Mentha Species / Variety Reported Menthofuran Content Key Major Compounds Primary Chemotype / Pathway Sources
Mentha × piperita (e.g., 'Multimentha', 'Fränkische Blaue') Low (a minor compound; cultivation can aim to further reduce content) Menthol (30-55%), Menthone (14-32%) [1] [2] Menthol [1] [1]
Mentha longifolia & ssp. (e.g., M. longifolia ssp. cyprica) Not a major component; pulegone is the direct precursor. Pulegone (up to 64.8%), 1,8-Cineole [3] [4] Pulegone-rich [4] [3] [4]
Mentha spicata (Spearmint) Not typical; different chemotypes exist (e.g., carvone-rich). Carvone (up to 67.8%), Limonene [4] Carvone [5] [4] [5] [4]
Mentha suaveolens (Apple Mint) Not a major component; a distinct pathway is dominant. Piperitenone Oxide (up to 73.8%) [5] Piperitenone Oxide [5] [5]

Standard Experimental Protocols for Analysis

The following methodologies are commonly used in the cited research to generate comparable data on essential oil composition and content.

  • Essential Oil Extraction: Hydrodistillation using a Clevenger-type apparatus is the standard method [6] [2]. Plant material (often dried aerial parts) is placed in distilled water and heated. The volatile oil co-distills with steam, is condensed, and separated from the water based on density. Yield is typically calculated as a percentage of volume per dry weight of plant material (mL/100 g) [7].
  • Essential Oil Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying individual compounds like menthofuran [4] [6].
    • Separation Column: HP-Innowax or similar polar capillary column (e.g., 60 m length x 0.25 mm diameter) [6].
    • Carrier Gas: Helium.
    • Temperature Program: Ramp from 60°C to 220-240°C at a controlled rate (e.g., 4°C/min) [6].
    • Compound Identification: Achieved by comparing mass spectra with reference libraries (NIST, Wiley, Adams) and by calculating Kovats Retention Indices against a series of n-alkanes [4] [6].

Biosynthesis and Genetic Regulation

Menthofuran is synthesized in the glandular trichomes via the menthol biosynthetic pathway. Understanding this pathway is key to manipulating its content.

menthol_pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Isopiperitenone Isopiperitenone Limonene->Isopiperitenone L3OH, IPD, IPR Pulegone Pulegone Isopiperitenone->Pulegone Menthofuran Menthofuran Pulegone->Menthofuran MFS Menthone Menthone Pulegone->Menthone PR Menthol Menthol Menthone->Menthol MDH

The key regulatory step is the competition between:

  • Menthofuran synthase (MFS): Diverts pulegone toward menthofuran [6] [8].
  • Pulegone reductase (PR): Channels pulegone toward menthone and ultimately menthol [8].

Gene expression studies show that the expression levels of MFS and PR are critical in determining the final balance between menthofuran and menthol [6] [8].

Factors Influencing Menthofuran Content

  • Genotype Selection: Choosing species or varieties from the carvone or piperitenone oxide pathways avoids the issue [5] [4]. Within the menthol pathway, selecting genotypes with inherently low MFS expression is key [6].
  • Phytohormone Elicitors: Research shows that foliar application of methyl jasmonate (MJ) and salicylic acid (SA) can upregulate beneficial genes (PR, MDH) and simultaneously reduce the accumulation of menthofuran [8].
  • Cultivation Management: Shading (e.g., 50% PAR reduction) has been shown to slightly reduce the amount of undesired compounds, including menthofuran, in some peppermint genotypes [1]. Harvest timing is also critical, as oil composition matures with the plant [6].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Heavy Atom Count

11

UNII

9N0IS8189W

Wikipedia

(+)-menthofuran

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 04-14-2024

Explore Compound Types